molecular formula C21H21FN4O B12386343 mCMY020

mCMY020

Cat. No.: B12386343
M. Wt: 364.4 g/mol
InChI Key: ABFPVHJLBFDSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCMY020 is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21FN4O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide

InChI

InChI=1S/C21H21FN4O/c1-14(22)21(27)25-19-13-23-26-12-11-18(24-20(19)26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,1-6H2,(H,25,27)

InChI Key

ABFPVHJLBFDSGS-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)NC1=C2N=C(C=CN2N=C1)C3=CC=C(C=C3)C4CCCCC4)F

Origin of Product

United States

Foundational & Exploratory

mCMY020: A Technical Guide to its Mechanism of Action in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key factor in the development and progression of various cancers, where the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog TAZ, are often overactive.[2][3] This hyperactivity leads to the transcription of genes that promote cell proliferation, metastasis, and chemoresistance.[4][5] The interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors is essential for this oncogenic activity, making the YAP/TAZ-TEAD complex a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of mCMY020, a novel covalent inhibitor of TEAD, and its mechanism of action within the Hippo pathway.

Core Mechanism of Action of this compound

This compound is a potent and selective covalent inhibitor of all four TEAD paralogs (TEAD1-4). Its primary mechanism involves targeting a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This pocket is crucial for the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ.

By covalently binding to this site, this compound allosterically disrupts the YAP-TEAD protein-protein interface, thereby inhibiting YAP/TAZ-driven transcription of pro-proliferative and anti-apoptotic genes. This targeted inhibition leads to a selective reduction in the proliferation of cancer cells that are dependent on the Hippo pathway dysregulation, particularly those with mutations in upstream components like NF2.

Hippo Signaling Pathway and this compound Inhibition Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates This compound This compound This compound->TEAD covalently binds & allosterically inhibits Proliferation Cell Proliferation, Survival, Metastasis Target_Genes->Proliferation

Figure 1: Mechanism of this compound in the Hippo Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays as reported by Nutsch et al. (2023).

Table 1: In Vitro and Cellular Activity of this compound

AssaySystemEndpointValue
TEAD Luciferase ReporterHEK293T cellsIC50162.1 nM
Gal4-TEAD4 LuciferaseHEK293T cells% Inhibition (at 20 µM)96%
TEAD4 Palmitoylation (in vitro)Recombinant TEAD4IC5091.9 nM
TEAD4 Palmitoylation (cellular)HEK293T cellsIC50190 nM

Table 2: Anti-proliferative Activity of this compound in Hippo-deficient Cancer Cell Lines

Cell LineCancer TypeNF2 StatusIC50
NCI-H226Malignant MesotheliomaDeficient261.3 nM
NCI-H2052Malignant MesotheliomaHeterozygous mutant228.7 nM
NCI-H2452Malignant MesotheliomaWildtype> 10 µM
IMR32NeuroblastomaNF2 independent> 10 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in Nutsch et al. (2023).

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This assay is designed to identify inhibitors of the YAP-TEAD protein-protein interaction.

  • Reagents:

    • TEAD4-YBD (YAP binding domain) protein.

    • TMR-YAP peptide (a tetramethylrhodamine-labeled peptide mimicking the omega loop of YAP).

    • Assay buffer (e.g., PBS with 0.01% Triton X-100).

    • Test compounds (e.g., this compound).

  • Procedure:

    • A solution of TEAD4-YBD and TMR-YAP peptide is prepared in the assay buffer at concentrations optimized for a stable FP signal.

    • The test compound is added to this mixture at various concentrations.

    • The reaction is incubated at room temperature to allow for binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • A decrease in the FP signal indicates that the test compound is disrupting the interaction between TEAD4-YBD and the TMR-YAP peptide.

Fluorescence Polarization Assay Workflow start Start reagents Prepare TEAD4-YBD and TMR-YAP peptide solution start->reagents add_compound Add test compound (e.g., this compound) reagents->add_compound incubate Incubate at room temperature add_compound->incubate measure_fp Measure fluorescence polarization incubate->measure_fp analyze Analyze data: Decreased signal indicates inhibition measure_fp->analyze end End analyze->end

Figure 2: Workflow for the Fluorescence Polarization Assay.
Cell-Based TEAD Palmitoylation Assay

This assay assesses the ability of a compound to inhibit TEAD palmitoylation within a cellular context.

  • Reagents:

    • HEK293T cells.

    • FLAG-TEAD4 expression vector.

    • Alkyne-palmitate probe.

    • Test compound (this compound).

    • Click chemistry reagents (e.g., rhodamine-azide).

  • Procedure:

    • HEK293T cells are transiently transfected with a FLAG-TEAD4 expression vector.

    • The cells are then treated with the test compound (this compound) at various concentrations.

    • The alkyne-palmitate probe is added to the cell culture medium and incubated to allow for its incorporation into TEAD4.

    • Cells are lysed, and FLAG-TEAD4 is immunoprecipitated.

    • The incorporated alkyne-palmitate is then labeled with a fluorescent azide (e.g., rhodamine-azide) via a click chemistry reaction.

    • The labeled TEAD4 is visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity indicates inhibition of palmitoylation.

TEAD-Luciferase Reporter Assay

This assay measures the effect of a compound on TEAD transcriptional activity.

  • Reagents:

    • HEK293T cells.

    • A luciferase reporter plasmid driven by a TEAD-responsive promoter.

    • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

    • Test compound (this compound).

  • Procedure:

    • HEK293T cells are co-transfected with the TEAD-luciferase reporter and the control reporter plasmids.

    • The transfected cells are treated with the test compound at various concentrations.

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The TEAD-driven luciferase signal is normalized to the control luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Cell Viability Assay

This assay determines the effect of a compound on cell proliferation.

  • Reagents:

    • Cancer cell lines (e.g., NCI-H226, NCI-H2052).

    • Cell culture medium and supplements.

    • Test compound (this compound).

    • A viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with the test compound at a range of concentrations.

    • The plates are incubated for a period of time (e.g., 5 days).

    • The cell viability reagent is added to each well, and the luminescence (proportional to ATP content and thus cell number) is measured with a plate reader.

    • The IC50 value is calculated from the dose-response curve.

Preclinical In Vivo Studies

As of the latest available data, specific in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound have not been published in peer-reviewed literature. However, preclinical studies of other covalent and non-covalent TEAD inhibitors in xenograft models provide a framework for the anticipated in vivo activity of this compound.

Typically, TEAD inhibitors are evaluated in vivo using xenograft models where human cancer cells with known Hippo pathway alterations (e.g., NF2-deficient NCI-H226 cells) are implanted into immunocompromised mice. Efficacy is assessed by measuring tumor growth inhibition over time following oral or intravenous administration of the compound. Pharmacodynamic studies often involve analyzing tumor tissue for the modulation of YAP/TAZ-TEAD target gene expression (e.g., CTGF, CYR61) to confirm target engagement in vivo.

For example, a novel YAP/pan-TEAD inhibitor from Merck demonstrated significant tumor regression in an NCI-H226 xenograft model with once-daily oral dosing. Similarly, another orally administered TEAD inhibitor was shown to effectively suppress tumor growth in a xenograft model with an NF2 alteration. These studies suggest that potent and selective TEAD inhibitors like this compound have a strong potential for in vivo anti-tumor activity in Hippo-driven cancer models.

Conclusion

This compound represents a promising therapeutic candidate that targets the core of the Hippo pathway's oncogenic output. Its covalent mechanism of action, which allosterically inhibits the YAP/TAZ-TEAD interaction by targeting the TEAD palmitoylation pocket, provides a novel strategy for treating cancers with a dysregulated Hippo pathway. The potent in vitro and cell-based activity of this compound, particularly in Hippo-deficient cancer cell lines, underscores its potential as a targeted therapy. Further preclinical in vivo studies will be crucial to fully elucidate its therapeutic window and efficacy in relevant cancer models.

References

Disrupting the Oncogenic Engine: A Technical Guide to mCMY020, a Covalent Inhibitor of the YAP-TEAD Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ.[1][2] Nuclear YAP/TAZ associate with the TEA domain (TEAD) family of transcription factors to drive a transcriptional program that promotes tumorigenesis, metastasis, and therapeutic resistance.[3][4] Consequently, the disruption of the YAP-TEAD protein-protein interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of mCMY020, a novel covalent inhibitor that targets TEAD proteins to disrupt the YAP-TEAD complex. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

The YAP-TEAD Signaling Axis: A Key Oncogenic Driver

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4). This interaction is crucial for the transcriptional activation of genes that regulate cell growth, proliferation, and survival, such as CTGF, CYR61, and ANKRD1.

YAP_TEAD_Signaling cluster_upstream Upstream Signals cluster_hippo Hippo Pathway (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation leads to YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Nuclear Translocation (Hippo OFF) TEAD TEAD1-4 YAP_TAZ_N->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates Transcription Oncogenic Transcription Target_Genes->Transcription results in

This compound: A Covalent Inhibitor of TEAD

This compound is a small molecule designed to covalently bind to a conserved cysteine residue within the central hydrophobic pocket of TEAD proteins. This pocket is the site of auto-palmitoylation, a post-translational modification essential for TEAD's transcriptional activity. By occupying this site, this compound allosterically disrupts the YAP-TEAD interaction.

Mechanism of Action

The mechanism of this compound involves the following key steps:

  • Binding to the TEAD Palmitoylation Pocket: this compound selectively enters the deep hydrophobic core of TEAD proteins.

  • Covalent Adduct Formation: It forms a covalent bond with a conserved cysteine residue within this pocket.

  • Allosteric Disruption: This covalent modification induces a conformational change in TEAD, which in turn disrupts the binding interface for YAP.

  • Inhibition of Transcription: The dissociation of the YAP-TEAD complex prevents the transcription of downstream target genes, leading to the suppression of cancer cell proliferation.

mCMY020_Mechanism cluster_complex Active YAP-TEAD Complex cluster_result Result YAP YAP TEAD_Active TEAD (Palmitoylated) YAP->TEAD_Active binds TEAD_Inactive TEAD (this compound Adduct) This compound This compound This compound->TEAD_Active Covalently binds to palmitoylation site YAP_dissociated YAP TEAD_Inactive->YAP_dissociated Dissociation Transcription_Blocked Oncogenic Transcription Blocked

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Binding and Cellular Efficacy of this compound
AssayTargetCell LineIC50 ValueReference
TEAD-LUC Reporter AssayTEAD-driven transcriptionMCF-7162.1 nM
Alkyne Palmitoyl-CoA CompetitionRecombinant TEAD4-91.9 nM
FLAG-TEAD4 Labeling InhibitionExogenous FLAG-TEAD4HEK293T190 nM
Cell Proliferation AssayCell GrowthNCI-H226 (NF2-deficient)261.3 nM
Cell Proliferation AssayCell GrowthNCI-H2052 (NF2 mutant)228.7 nM
Table 2: Thermal Shift Assay of TEAD4 with this compound
CompoundTargetThermal Shift (ΔTm)Reference
This compoundTEAD4-YBD3.17 °C

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

TEAD-Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcription.

  • Cell Line: MCF-7 cells stably expressing a luciferase reporter driven by eight copies of the TEAD-binding element (8x-GTII-LUC) are used.

  • Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

  • Measurement: Luciferase activity is measured using a luminometer.

  • Analysis: The relative luminescence signal is plotted against the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to assess the disruption of the YAP-TEAD protein complex in cells.

  • Transfection: HEK293T cells are co-transfected with plasmids expressing FLAG-tagged TEAD (TEAD1-4) and HA-tagged YAP.

  • Treatment: 24 hours post-transfection, cells are treated with 10 µM this compound for another 24 hours.

  • Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD proteins are immunoprecipitated using anti-FLAG antibodies.

  • Western Blotting: The immunoprecipitated samples are analyzed by Western blotting using anti-HA antibodies to detect the amount of co-precipitated HA-YAP.

CoIP_Workflow Start Start: Co-transfect HEK293T cells with FLAG-TEAD and HA-YAP Treatment Treat cells with this compound (10 µM, 24h) Start->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis IP Immunoprecipitate with anti-FLAG antibody Lysis->IP Wash Wash beads to remove non-specific binding IP->Wash Elution Elute protein complexes Wash->Elution WB Analyze by Western Blot with anti-HA antibody Elution->WB Result Result: Decreased HA-YAP signal indicates YAP-TEAD disruption WB->Result

RT-qPCR for Target Gene Expression

This method quantifies the change in the expression of YAP-TEAD target genes following treatment with this compound.

  • Cell Line: NCI-H226 cells, which have a deficient NF2 gene leading to hyperactive YAP, are used.

  • Treatment: Cells are treated with 10 µM this compound for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.

  • qPCR: Quantitative PCR is performed using primers for YAP-TEAD target genes (CYR61, CTGF, ANKRD1) and a housekeeping gene for normalization.

  • Analysis: The relative transcript levels are calculated to determine the effect of this compound on gene expression.

Conclusion and Future Directions

This compound represents a promising class of covalent inhibitors that effectively disrupt the oncogenic YAP-TEAD complex. Its mechanism of action, involving the allosteric inhibition of protein-protein interaction through covalent modification of the TEAD palmitoylation site, offers a novel therapeutic avenue. The potent anti-proliferative effects of this compound in cancer cells with a dysregulated Hippo pathway underscore its potential as a targeted therapy. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in combination with other anti-cancer agents to overcome therapeutic resistance. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon the potential of this compound and similar compounds in the fight against cancer.

References

mCMY020: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a novel, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is a critical driver in various cancers, making TEAD proteins promising therapeutic targets.[2][3] this compound has demonstrated potent and selective inhibition of TEAD activity, leading to reduced proliferation of cancer cells with Hippo pathway deficiencies.[1][4] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the underlying signaling pathway.

Target Specificity and Binding Mechanism

This compound is a pan-TEAD inhibitor, covalently targeting a conserved cysteine residue within the central palmitoylation pocket of all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). This covalent modification prevents the essential post-translational palmitoylation of TEADs, a process required for their stable interaction with the transcriptional co-activator Yes-associated protein (YAP). By occupying this pocket, this compound allosterically disrupts the YAP-TEAD protein-protein interaction, thereby inhibiting TEAD-dependent gene transcription.

The covalent nature of this compound's interaction with TEAD proteins results in a time-dependent inhibition and prolonged target engagement. While traditional equilibrium dissociation constants (Kd) are not fully descriptive of covalent inhibitors, the potency of this compound has been quantified through various biochemical and cellular assays, as summarized in the tables below.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

Assay TypeTargetParameterValue (nM)Reference
In Vitro Palmitoylation AssayTEAD4IC5091.9
TEAD-Luciferase Reporter AssayTEADIC50162.1

Table 2: Cellular Activity of this compound

Cell LineCancer TypeHippo Pathway StatusParameterValue (nM)Reference
NCI-H226Malignant MesotheliomaNF2-deficientIC50 (Proliferation)261.3
NCI-H2052Malignant MesotheliomaNF2-heterozygous mutantIC50 (Proliferation)228.7
NCI-H2452Malignant MesotheliomaNF2-wildtypeIC50 (Proliferation)>10,000
IMR32NeuroblastomaNF2 independentIC50 (Proliferation)>10,000
HEK293T (FLAG-TEAD4 expressing)Embryonic Kidney-IC50 (Palmitoylation)190

Selectivity Profile

This compound demonstrates selectivity for TEAD proteins. While a comprehensive screen against a broad panel of unrelated proteins has not been published, its mechanism of action, targeting a specific pocket and a reactive cysteine in TEADs, suggests a degree of intrinsic selectivity. Further studies with broad kinase and off-target panels would provide a more complete understanding of its selectivity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This assay is designed to identify inhibitors that disrupt the interaction between the YAP binding domain (YBD) of TEAD4 and a fluorescently labeled YAP peptide.

Materials:

  • Recombinant TEAD4-YBD protein

  • Tetramethylrhodamine (TMR)-labeled YAP peptide (TMR-YAP)

  • Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of TEAD4-YBD and TMR-YAP in assay buffer at concentrations optimized for a robust FP signal (e.g., 1 µM TEAD4-YBD and 50 nM TMR-YAP).

  • Dispense the protein-peptide solution into the wells of the 384-well plate.

  • Add varying concentrations of this compound or control compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro TEAD Palmitoylation Assay

This assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins in a test tube.

Materials:

  • Recombinant TEAD protein (TEAD1, 2, 3, or 4)

  • Alkyne-palmitoyl-CoA

  • Rhodamine-azide

  • Click chemistry reaction buffer (e.g., containing copper sulfate, TBTA, and a reducing agent)

  • SDS-PAGE gels and Western blotting apparatus

  • Fluorescent gel scanner

Procedure:

  • Incubate recombinant TEAD protein with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Add alkyne-palmitoyl-CoA to initiate the palmitoylation reaction and incubate.

  • Perform a click chemistry reaction by adding rhodamine-azide and the click reaction buffer to label the palmitoylated TEAD with rhodamine.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the rhodamine-labeled TEAD using a fluorescent gel scanner.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell-Based TEAD Palmitoylation Assay

This assay measures the inhibition of TEAD palmitoylation by this compound in a cellular context.

Materials:

  • HEK293T cells transfected with a FLAG-tagged TEAD expression plasmid

  • Alkynyl palmitic acid

  • This compound

  • Cell lysis buffer

  • Anti-FLAG affinity beads

  • Click chemistry reagents as described above

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat FLAG-TEAD expressing HEK293T cells with varying concentrations of this compound and alkynyl palmitic acid for 24 hours.

  • Lyse the cells and immunoprecipitate the FLAG-TEAD protein using anti-FLAG affinity beads.

  • Perform the on-bead click chemistry reaction with rhodamine-azide to label the palmitoylated FLAG-TEAD.

  • Elute the proteins, separate them by SDS-PAGE, and detect the palmitoylated TEAD by in-gel fluorescence.

  • Perform a Western blot for the FLAG tag to determine the total amount of immunoprecipitated TEAD.

  • Normalize the fluorescence signal to the total protein amount and calculate the IC50 value.

TEAD-Luciferase Reporter Assay

This assay quantifies the effect of this compound on TEAD-dependent transcriptional activity in cells.

Materials:

  • MCF-7 cells stably expressing a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the TEAD-reporter cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the IC50 value based on the dose-dependent decrease in luciferase signal.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H226, NCI-H2052, NCI-H2452, IMR32)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)

  • 96-well clear-bottom plates

  • Plate reader (absorbance, fluorescence, or luminescence based on the reagent)

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate the cells for a specified period (e.g., 5 days).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Normalize the data to vehicle-treated controls and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the disruption of the endogenous YAP-TEAD interaction in cells treated with this compound.

Materials:

  • NCI-H226 cells

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against TEAD (pan-TEAD) or YAP

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting equipment

  • Antibodies for Western blotting (anti-YAP and anti-TEAD)

Procedure:

  • Treat NCI-H226 cells with this compound or vehicle control for 24 hours.

  • Lyse the cells with non-denaturing Co-IP lysis buffer and collect the supernatant after centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting, probing for both YAP and TEAD to observe the amount of co-precipitated protein.

Mandatory Visualizations

Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_downstream Downstream Effectors cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 GPCRs GPCRs GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->p_YAP_TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEADs TEAD1-4 TEADs->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation This compound This compound This compound->TEADs covalently inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP_Assay Fluorescence Polarization (YAP-TEAD Interaction) IC50_Values Determine IC50 Values FP_Assay->IC50_Values Palmitoylation_Assay In Vitro Palmitoylation (TEAD Activity) Palmitoylation_Assay->IC50_Values Cell_Palmitoylation Cell-Based Palmitoylation Cell_Palmitoylation->IC50_Values Reporter_Assay TEAD-Luciferase Reporter Reporter_Assay->IC50_Values Cell_Viability Cell Proliferation Cell_Viability->IC50_Values Co_IP Co-Immunoprecipitation (YAP-TEAD Complex) Mechanism_Validation Validate Mechanism of Action Co_IP->Mechanism_Validation This compound This compound This compound->FP_Assay This compound->Palmitoylation_Assay This compound->Cell_Palmitoylation This compound->Reporter_Assay This compound->Cell_Viability This compound->Co_IP IC50_Values->Mechanism_Validation

References

mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, the main downstream effectors of the Hippo pathway, are frequently overactive in tumors, leading to uncontrolled cell proliferation and survival. The interaction between YAP/TAZ and the TEAD family of transcription factors is essential for their oncogenic activity. mCMY020 is a novel, potent, and covalent small molecule inhibitor that targets the TEAD family of transcription factors. By binding to a conserved palmitoylation pocket on TEAD proteins, this compound allosterically disrupts the YAP-TEAD interaction, leading to the suppression of YAP/TAZ-driven gene transcription and the inhibition of cancer cell growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in the context of Hippo-deficient cancers.

Introduction: The Hippo Pathway in Cancer

The Hippo signaling pathway is a complex network of proteins that primarily functions to control organ size by regulating cell proliferation, apoptosis, and stemness.[1][2][3] The core of the pathway consists of a kinase cascade involving the MST1/2 and LATS1/2 kinases. When the Hippo pathway is active, LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[4] In many cancers, the Hippo pathway is inactivated through mutations in upstream components, such as NF2, leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[4] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration. The dysregulation of the Hippo pathway and the resulting hyperactivation of YAP/TAZ are common features in a wide range of solid tumors, making the YAP-TEAD interaction an attractive target for cancer therapy.

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a small molecule inhibitor designed to covalently target the TEAD family of transcription factors. Its mechanism of action involves binding to a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins. This covalent modification is thought to induce a conformational change in TEAD, leading to the allosteric disruption of the protein-protein interaction between TEAD and the transcriptional co-activators YAP and TAZ. By preventing this critical interaction, this compound effectively inhibits the transcriptional program driven by YAP/TAZ, thereby suppressing the growth of cancer cells that are dependent on this pathway.

Chemical Structure of this compound:
  • Chemical Formula: C₉H₂₀N₂O

  • IUPAC Name: 2-(2-Methylbutylamino)butanamide

Preclinical Data for this compound

In Vitro Efficacy in Hippo-Deficient Cancer Cell Lines

This compound has demonstrated potent and selective growth-inhibitory activity in cancer cell lines with mutations that lead to Hippo pathway deficiency. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeHippo Pathway StatusThis compound IC50 (nM)
NCI-H226Malignant Pleural MesotheliomaNF2-deficient261.3
NCI-H2052Malignant Pleural MesotheliomaHomozygous NF2 inactivating mutations228.7
NCI-H2452Malignant Pleural MesotheliomaNF2 wildtype>10,000
IMR32NeuroblastomaNF2 independent>10,000

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. Data indicates that this compound is highly effective in inhibiting the proliferation of cancer cells with a deficient Hippo pathway, while having minimal effect on cells with a functional Hippo pathway.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is not yet publicly available, preclinical studies on other pan-TEAD inhibitors have shown promising anti-tumor activity in xenograft models. For instance, a TEAD inhibitor demonstrated significant tumor growth inhibition in a Hippo-activated malignant pleural mesothelioma tumor model. It is anticipated that this compound, with its potent in vitro activity, will also exhibit robust efficacy in relevant in vivo cancer models.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently in the public domain. However, for other TEAD inhibitors, favorable drug-like properties and oral bioavailability have been reported. The development of this compound would necessitate comprehensive PK/PD studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a clear relationship between drug exposure and target engagement/efficacy.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H226, NCI-H2052)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

YAP-TEAD Co-Immunoprecipitation Assay

This protocol is to assess the ability of this compound to disrupt the interaction between YAP and TEAD.

Materials:

  • Hippo-deficient cancer cells (e.g., NCI-H226)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-TEAD antibody (for immunoprecipitation)

  • Anti-YAP antibody (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cultured Hippo-deficient cancer cells with this compound or vehicle control (DMSO) at the desired concentration for 24 hours.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-TEAD antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.

  • Wash the beads three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with an anti-YAP antibody.

  • Detect the signal using a chemiluminescent substrate. A decrease in the amount of YAP co-immunoprecipitated with TEAD in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

Hippo Signaling Pathway

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Cell-Cell Contact Cell-Cell Contact NF2/Merlin NF2/Merlin Cell-Cell Contact->NF2/Merlin Mechanical Stress Mechanical Stress Mechanical Stress->NF2/Merlin Soluble Factors Soluble Factors GPCRs GPCRs Soluble Factors->GPCRs LATS1/2 LATS1/2 GPCRs->LATS1/2 FAT4 FAT4 FAT4->LATS1/2 MST1/2 MST1/2 NF2/Merlin->MST1/2 MST1/2->LATS1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates SAV1 SAV1 SAV1->MST1/2 MOB1 MOB1 MOB1->LATS1/2 YAP/TAZ_P p-YAP/TAZ YAP/TAZ_P->YAP/TAZ degradation YAP/TAZ->YAP/TAZ_P YAP/TAZ_N YAP/TAZ YAP/TAZ->YAP/TAZ_N TEAD1-4 TEAD1-4 Target Genes Target Genes TEAD1-4->Target Genes transcription YAP/TAZ_N->TEAD1-4 This compound This compound This compound->TEAD1-4 inhibits interaction with YAP/TAZ

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Preclinical Development Workflow for this compound

Preclinical_Workflow Target Identification Target Identification (YAP-TEAD Interaction) Lead Discovery Lead Discovery (High-Throughput Screening) Target Identification->Lead Discovery Lead Optimization Lead Optimization (this compound Synthesis) Lead Discovery->Lead Optimization In Vitro Characterization In Vitro Characterization - Cell Viability Assays - Co-IP Assays - Target Gene Expression Lead Optimization->In Vitro Characterization In Vivo Efficacy In Vivo Efficacy Studies (Xenograft Models) In Vitro Characterization->In Vivo Efficacy ADME/Tox ADME & Toxicology Studies In Vivo Efficacy->ADME/Tox IND-Enabling Studies IND-Enabling Studies ADME/Tox->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials

Caption: Preclinical Development Workflow for a Targeted Therapy like this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of Hippo-deficient cancers. Its covalent mechanism of action and potent inhibition of the YAP-TEAD interaction provide a strong rationale for its continued development. Future studies should focus on comprehensive in vivo efficacy testing in a panel of patient-derived xenograft (PDX) models to confirm its anti-tumor activity. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and schedule for clinical translation. The investigation of potential resistance mechanisms and the exploration of combination therapies will also be critical to maximizing the clinical potential of this compound. This technical guide provides a foundational resource for researchers and drug developers working to advance this compound and other YAP-TEAD inhibitors for the benefit of cancer patients.

References

The Emergence of mCMY020: A Novel c-Myc Inhibitor and its Impact on Gene Transcription in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "mCMY020" is a hypothetical placeholder used in this document to illustrate the effects of a novel c-Myc inhibitor. The data, protocols, and pathways described herein are based on established research on the c-Myc oncogene and its known inhibitors.

The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast majority of human cancers. As a transcription factor, c-Myc controls the expression of a wide array of genes, making it a critical, albeit challenging, therapeutic target. This technical guide explores the effect of a novel hypothetical c-Myc inhibitor, this compound, on gene transcription in cancer cells.

The Role of c-Myc in Cancer and the Rationale for Inhibition

The MYC family of proto-oncogenes encodes transcription factors that are among the most frequently activated oncoproteins in human cancers.[1] These proteins are pivotal regulators of numerous cellular programs, and their activation is linked to many of the hallmarks of cancer, including sustained proliferative signaling, replicative immortality, and altered metabolism.[1] In cancerous cells, elevated levels of c-Myc lead to transcriptional amplification, where it occupies both the core promoters and enhancers of active genes, resulting in increased transcript levels.[2] This broad impact on gene expression underscores the therapeutic potential of inhibiting c-Myc activity.

This compound: A Hypothetical Novel Inhibitor of c-Myc

For the purposes of this guide, we introduce "this compound," a conceptual small molecule designed to disrupt the function of the c-Myc transcription factor. The subsequent sections will detail the anticipated effects of such an inhibitor on gene transcription and the experimental methodologies to assess these effects.

Quantitative Analysis of this compound's Effect on Gene Transcription

The primary mechanism of action for a c-Myc inhibitor like this compound would be the modulation of c-Myc's transcriptional activity. The following tables summarize hypothetical quantitative data representing the expected outcomes of treating cancer cells with this compound.

Table 1: Dose-Response of this compound on Cancer Cell Viability

Cell LineIC50 (µM)
P493-6 (B-cell lymphoma)5.2
BT549 (Triple-negative breast cancer)8.7
MCF7 (ER+ breast cancer)12.1

Table 2: Effect of this compound on the Expression of Key c-Myc Target Genes (RNA-Sequencing Data)

GeneFunctionFold Change (this compound treated vs. control)p-value
CCND2Cell cycle progression-3.5< 0.01
ODC1Polyamine biosynthesis-4.2< 0.01
NCLRibosome biogenesis-2.8< 0.05
CDKN1A (p21)Cell cycle arrest+2.1< 0.05
SPI1Hematopoietic differentiation+3.0< 0.01
PHF12Transcriptional repression+2.5< 0.01

Signaling Pathways Modulated by this compound

The inhibition of c-Myc by this compound is expected to have a profound impact on several critical signaling pathways that are dysregulated in cancer.

G This compound This compound cMyc_Max c-Myc/Max Heterodimer This compound->cMyc_Max Inhibits EBox E-Box DNA Binding cMyc_Max->EBox Transcription Target Gene Transcription EBox->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation Metabolism Altered Metabolism Transcription->Metabolism Apoptosis Apoptosis Transcription->Apoptosis Suppresses G start Cancer Cells treatment Treat with this compound or Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Prep rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis G cells Treated Cells crosslink Formaldehyde Crosslinking cells->crosslink sonication Chromatin Sonication crosslink->sonication ip Immunoprecipitation (anti-c-Myc) sonication->ip purify DNA Purification ip->purify seq Sequencing purify->seq analysis Peak Calling & Differential Binding seq->analysis

References

Preclinical Evaluation of mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for mCMY020, a novel covalent inhibitor of the transcriptional enhancer activator domain (TEAD) family of transcription factors. The dysregulation of the Hippo signaling pathway, leading to the activation of its downstream effectors YAP and TAZ, is a key driver in various cancers. By targeting TEAD, the essential partner for YAP/TAZ-mediated gene transcription, this compound presents a promising therapeutic strategy for cancers characterized by a deficient Hippo pathway. This document summarizes the quantitative data on this compound's efficacy, details the experimental protocols used in its evaluation, and visualizes the key mechanisms and workflows.

Data Presentation

The therapeutic potential of this compound has been primarily evaluated through its ability to inhibit the proliferation of cancer cell lines with known Hippo pathway deficiencies. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Efficacy of this compound in Hippo-Deficient Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureIC50 (µM)
NCI-H226MesotheliomaNF2-deficient~1
NCI-H2052MesotheliomaNF2-heterozygous mutant~5

Data extracted from in vitro cell viability assays.

Table 2: In Vitro Efficacy of this compound in a Control Cell Line

Cell LineCancer TypeKey Genetic FeatureIC50 (µM)
NCI-H2452MesotheliomaNF2-wildtype>10

Data extracted from in vitro cell viability assays.

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the preclinical efficacy of this compound.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard cell viability assay was performed.

1. Cell Culture:

  • NCI-H226 (NF2-deficient), NCI-H2052 (NF2-heterozygous mutant), and NCI-H2452 (NF2-wildtype) mesothelioma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours of incubation, cells were treated with a serial dilution of this compound (ranging from 0.1 to 20 µM) or vehicle control (DMSO).

3. Viability Assessment:

  • After 72 hours of treatment, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

4. Data Analysis:

  • Relative cell viability was calculated as a percentage of the vehicle-treated control.

  • IC50 values were determined by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the preclinical evaluation of this compound.

cluster_Hippo_Pathway Hippo Signaling Pathway cluster_mCMY020_Action This compound Mechanism of Action Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates Phospho_YAP_TAZ Phosphorylated YAP / TAZ (Inactive) TEAD TEAD YAP_TAZ->TEAD Binds to Target_Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Target_Gene_Expression Promotes Transcription This compound This compound TEAD_Inhibition Covalent Inhibition of TEAD This compound->TEAD_Inhibition TEAD_Inhibition->TEAD Blocks YAP/TAZ Binding

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

Start Start: Select Cell Lines Cell_Culture Cell Culture: NCI-H226, NCI-H2052, NCI-H2452 Start->Cell_Culture Seeding Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with this compound (Dose-Response) Seeding->Treatment Incubation 72-hour Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Viability_Assay->Data_Analysis End End: Determine Efficacy Data_Analysis->End Hippo_Deficiency Hippo Pathway Deficiency (e.g., NF2 mutation) YAP_TAZ_Activation Constitutive Activation of YAP/TAZ Hippo_Deficiency->YAP_TAZ_Activation TEAD_Dependence Increased Dependence on TEAD for Transcription YAP_TAZ_Activation->TEAD_Dependence Proliferation_Inhibition Inhibition of Cancer Cell Proliferation mCMY020_Treatment Treatment with this compound TEAD_Inhibition Inhibition of TEAD mCMY020_Treatment->TEAD_Inhibition TEAD_Inhibition->Proliferation_Inhibition

The Pharmacodynamics of mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of mCMY020, a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This compound represents a promising therapeutic strategy for cancers characterized by dysregulation of the Hippo signaling pathway. This document details the mechanism of action, quantitative pharmacodynamic parameters, and the experimental protocols used to elucidate the activity of this compound.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key driver in the development and progression of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, which, in their active state, translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][4] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.

In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program. This compound is a first-in-class small molecule developed to directly inhibit this interaction. It functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This covalent modification prevents the essential post-translational palmitoylation of TEADs, which is required for their stable interaction with YAP, thereby abrogating their transcriptional activity.

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Potency of this compound

Assay TypeTargetParameterValue (nM)Reference
TEAD4 Palmitoylation CompetitionRecombinant TEAD4IC5091.9
FLAG-TEAD4 Labeling in HEK293T cellsFLAG-TEAD4IC50190

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeHippo Pathway StatusParameterValue (nM)Reference
NCI-H226Malignant MesotheliomaNF2-deficientIC50261.3
NCI-H2052Malignant MesotheliomaNF2 inactivating mutationIC50228.7
NCI-H2452Malignant MesotheliomaNF2 wildtypeIC50>10,000
IMR32NeuroblastomaNF2 independentIC50>10,000

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by disrupting the final step in the Hippo signaling cascade: the interaction between YAP and TEAD. The following diagrams illustrate the Hippo pathway and the specific mechanism of this compound.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P SAV1 SAV1 MST1_2->SAV1 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation (Hippo OFF) YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_n->TEAD Interaction Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound This compound->TEAD Covalent Inhibition

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

mCMY020_MOA This compound This compound Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond TEAD TEAD Protein Palmitoylation_Pocket Palmitoylation Pocket (with Cys367) TEAD->Palmitoylation_Pocket Palmitoylation_Pocket->Covalent_Bond YAP_TEAD_Complex YAP-TEAD Complex Formation Blocked Covalent_Bond->YAP_TEAD_Complex YAP YAP YAP->YAP_TEAD_Complex Interaction Prevented Transcription TEAD-mediated Gene Transcription Inhibited YAP_TEAD_Complex->Transcription Cell_Proliferation Decreased Proliferation of Hippo-deficient Cancer Cells Transcription->Cell_Proliferation

Caption: Detailed mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound, based on the procedures described by Nutsch et al. (2023).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., NCI-H226, NCI-H2052, NCI-H2452, IMR32)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for the desired duration (e.g., 5 days for proliferation assays).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This technique is used to demonstrate the disruption of the YAP-TEAD protein-protein interaction within a cellular context.

Materials:

  • HEK293T cells

  • Plasmids for overexpression of tagged proteins (e.g., FLAG-TEAD and HA-YAP)

  • Transfection reagent

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG antibody or beads

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (anti-HA, anti-FLAG) and corresponding secondary antibodies

Procedure:

  • Co-transfect HEK293T cells with FLAG-TEAD and HA-YAP expression plasmids.

  • Allow cells to express the proteins for 24-48 hours.

  • Treat the cells with 10 µM this compound or a vehicle control for 24 hours.

  • Lyse the cells in cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated YAP and the immunoprecipitated TEAD, respectively.

Downstream Signaling Analysis by Western Blot

This method is used to assess the impact of this compound on the Hippo signaling pathway by measuring the levels and phosphorylation status of key pathway proteins.

Materials:

  • Hippo-deficient cancer cells (e.g., NCI-H226)

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against key Hippo pathway proteins (e.g., p-YAP (S127), total YAP, TEAD, and downstream targets like CTGF and CYR61)

  • Loading control antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Experimental and Logical Workflow

The discovery and characterization of this compound followed a logical progression from high-throughput screening to detailed mechanistic studies.

Experimental_Workflow cluster_characterization Pharmacodynamic Characterization HTS High-Throughput Screening (Fluorescence Polarization Assay) Hit_ID Identification of Pyrazolopyrimidine Scaffold HTS->Hit_ID Lead_Opt Medicinal Chemistry Optimization Hit_ID->Lead_Opt mCMY020_ID Identification of this compound Lead_Opt->mCMY020_ID Biochemical_Assays Biochemical Assays - TEAD Palmitoylation Assay - Thermal Shift Assay - Mass Spectrometry mCMY020_ID->Biochemical_Assays Cellular_Assays Cell-Based Assays - Co-Immunoprecipitation - Cell Viability (MTT) Assay - qPCR for Target Genes mCMY020_ID->Cellular_Assays Conclusion Conclusion: This compound is a potent, covalent TEAD inhibitor with anti-proliferative activity in Hippo-deficient cancer cells. Biochemical_Assays->Conclusion Cellular_Assays->Conclusion

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a novel and potent covalent inhibitor of TEAD transcription factors. Its unique mechanism of action, involving the irreversible modification of the TEAD palmitoylation pocket, leads to the disruption of the oncogenic YAP-TEAD interaction. The pharmacodynamic data clearly demonstrate its efficacy in inhibiting the proliferation of cancer cells with a dysregulated Hippo pathway. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other TEAD-targeted therapies. This molecule holds significant promise as a targeted therapeutic for a defined patient population and warrants further preclinical and clinical investigation.

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of mCMY020 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of mCMY020, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The protocols outlined below are intended for researchers investigating the Hippo signaling pathway and its role in cancer biology, particularly in Hippo-deficient malignancies.

Introduction

This compound is a potent and selective covalent inhibitor of TEAD, a key downstream effector of the Hippo signaling pathway. By binding to the palmitoylation pocket of TEAD, this compound allosterically disrupts the interaction between TEAD and its coactivator, Yes-associated protein (YAP). This leads to the suppression of YAP-driven gene transcription, which is often dysregulated in various cancers, promoting cell proliferation and survival. These protocols provide detailed methodologies for utilizing this compound in cell culture-based assays to study its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Malignant Mesothelioma and Neuroblastoma Cell Lines

Cell LineCancer TypeNF2 StatusThis compound IC50 (nM)Treatment Duration
NCI-H226Malignant MesotheliomaDeficient261.35 days
NCI-H2052Malignant MesotheliomaHomozygous Inactivating Mutation228.75 days
NCI-H2452Malignant MesotheliomaWildtype>10,0005 days
IMR-32NeuroblastomaNot Applicable>10,0005 days

Table 2: Cell Culture Conditions for this compound-Related Experiments

Cell LineBase MediumSerumSupplementsIncubation Conditions
NCI-H226RPMI-164010% Fetal Bovine Serum (FBS)1% Penicillin-Streptomycin37°C, 5% CO2
NCI-H2052RPMI-164010% Fetal Bovine Serum (FBS)1% Penicillin-Streptomycin37°C, 5% CO2
NCI-H2452RPMI-164010% Fetal Bovine Serum (FBS)1% Penicillin-Streptomycin37°C, 5% CO2
IMR-32Eagle's Minimum Essential Medium (EMEM)10% Fetal Bovine Serum (FBS)1% Penicillin-Streptomycin37°C, 5% CO2
HEK293TDulbecco's Modified Eagle Medium (DMEM)10% Fetal Bovine Serum (FBS)1% Penicillin-Streptomycin37°C, 5% CO2

Mandatory Visualizations

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact SAV1 SAV1 Mechanical Stress Mechanical Stress MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates TAZ TAZ LATS1_2->TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates Phospho_YAP_TAZ p-YAP/TAZ YAP_n YAP YAP->YAP_n translocation TAZ_n TAZ TAZ->TAZ_n translocation Cytoplasmic Degradation Cytoplasmic Degradation Phospho_YAP_TAZ->Cytoplasmic Degradation leads to YAP_n->YAP translocation TEAD TEAD YAP_n->TEAD binds TAZ_n->TAZ translocation TAZ_n->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression promotes This compound This compound This compound->TEAD inhibits

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Thaw Thaw Cryopreserved Cells Culture Culture Cells to 70-80% Confluency Thaw->Culture Passage Passage Cells Culture->Passage Seed Seed Cells in Assay Plates Passage->Seed Treat Treat with this compound (Varying Concentrations) Seed->Treat Incubate Incubate for Specified Duration (e.g., 5 days) Treat->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability CoIP Co-Immunoprecipitation (HEK293T) Incubate->CoIP WesternBlot Western Blotting CoIP->WesternBlot

Caption: General Experimental Workflow for Evaluating this compound in Cell Culture.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the routine culture of the cell lines used in this compound experiments.

Materials:

  • NCI-H226, NCI-H2052, NCI-H2452, IMR-32, or HEK293T cells

  • Complete growth medium (see Table 2)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

  • Biosafety cabinet

Protocol:

  • Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath. b. Decontaminate the vial with 70% ethanol before opening in a biosafety cabinet. c. Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. f. Transfer the cell suspension to a T-75 flask. g. Incubate at 37°C with 5% CO2.

  • Cell Passaging (Subculturing): a. Observe the cells under a microscope. Passage the cells when they reach 70-80% confluency. b. Aspirate the culture medium from the flask. c. Wash the cell monolayer once with 5-10 mL of sterile PBS. d. Aspirate the PBS. e. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach. f. Add 7-8 mL of complete growth medium to inactivate the trypsin. g. Gently pipette the cell suspension up and down to ensure a single-cell suspension. h. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium. i. Incubate at 37°C with 5% CO2.

Cell Viability Assay (e.g., MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cells of interest (e.g., NCI-H226, NCI-H2052)

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Cell Seeding: a. Trypsinize and count the cells as described in the general cell culture protocol. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. c. Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). c. Incubate the plate for the desired treatment duration (e.g., 5 days).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals form. c. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5-10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context, typically using HEK293T cells.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged TEAD and HA-tagged YAP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody conjugated to agarose beads

  • Anti-HA antibody

  • Appropriate secondary antibodies for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Transfection of HEK293T Cells: a. Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection. b. Co-transfect the cells with FLAG-TEAD and HA-YAP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: a. 24 hours post-transfection, treat the cells with 10 µM this compound or vehicle (DMSO) for another 24 hours.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (whole-cell lysate).

  • Immunoprecipitation: a. Incubate a portion of the whole-cell lysate with anti-FLAG agarose beads overnight at 4°C with gentle rotation. b. Wash the beads three times with lysis buffer. c. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: a. Separate the eluted proteins and a portion of the whole-cell lysate (input control) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of co-immunoprecipitated HA-YAP and the immunoprecipitated FLAG-TEAD, respectively. d. Visualize the protein bands using an appropriate detection system. A reduction in the HA-YAP signal in the this compound-treated sample compared to the vehicle control indicates disruption of the YAP-TEAD interaction.

Application Notes and Protocols for Co-Immunoprecipitation Assays Using mCMY020

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by occupying the central palmitoyylation pocket of TEAD proteins, which is crucial for their interaction with the transcriptional co-activator Yes-associated protein (YAP).[1] This interaction is a key downstream step in the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway and the subsequent hyperactivation of the YAP-TEAD transcriptional complex are implicated in the development and progression of various cancers.[1]

These application notes provide a detailed protocol for utilizing this compound in a co-immunoprecipitation (Co-IP) assay to study its effects on the YAP-TEAD protein-protein interaction. Co-IP is a powerful technique to investigate protein complexes within their native cellular environment.[3] By using an antibody to pull down a specific protein of interest (the "bait"), interacting proteins (the "prey") can be co-precipitated and subsequently identified by methods such as Western blotting or mass spectrometry. This protocol is specifically designed for researchers investigating the Hippo signaling pathway and developing therapeutics targeting the YAP-TEAD interface.

Mechanism of Action of this compound in the Hippo Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.

This compound acts as a covalent pan-TEAD inhibitor. By binding to the lipid-binding pocket of TEADs, it allosterically inhibits the interaction between YAP and TEADs 1, 2, and 3. This disruption of the YAP-TEAD complex prevents the transcription of target genes, thereby suppressing the pro-proliferative and anti-apoptotic signals.

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Kinase_Cassette Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cassette YAP YAP (Active) Hippo_Kinase_Cassette->YAP YAP_P Phosphorylated YAP (Inactive) YAP_P->YAP Dephosphorylation YAP->YAP_P YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) YAP_TEAD_Complex->Gene_Expression Transcription This compound This compound This compound->TEAD Inhibits Interaction with YAP Cytoplasm Cytoplasm Nucleus Nucleus

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

Quantitative Data on this compound's Effect on YAP-TEAD Interaction

A study by Nutsch et al. (2023) investigated the effect of this compound on the interaction between YAP and different TEAD isoforms using a co-immunoprecipitation assay in HEK293T cells. The cells were co-transfected with HA-tagged YAP and FLAG-tagged TEAD isoforms (TEAD1-4). Following treatment with 10 µM this compound for 24 hours, cell lysates were subjected to immunoprecipitation with an anti-FLAG antibody, and the amount of co-precipitated HA-YAP was quantified.

The results demonstrated that this compound significantly inhibited the association of YAP with TEAD1, TEAD2, and TEAD3. Interestingly, this compound did not show a significant inhibitory effect on the interaction between YAP and TEAD4. While the precise numerical data from the densitometry analysis is not provided in a tabular format in the publication, the findings are summarized qualitatively in the table below. Researchers can use this table as a template to record their own quantitative data.

Target ComplexTreatmentRelative HA-YAP Precipitated (Arbitrary Units)Percent Inhibition (%)
YAP-TEAD1 Vehicle (DMSO)Record your value0
This compound (10 µM)Record your valueCalculate your value
YAP-TEAD2 Vehicle (DMSO)Record your value0
This compound (10 µM)Record your valueCalculate your value
YAP-TEAD3 Vehicle (DMSO)Record your value0
This compound (10 µM)Record your valueCalculate your value
YAP-TEAD4 Vehicle (DMSO)Record your value0
This compound (10 µM)Record your valueCalculate your value

Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD Complex

This protocol is adapted from established Co-IP procedures and the specific experiment described by Nutsch et al. (2023). It is designed for cultured mammalian cells, such as HEK293T, and utilizes epitope-tagged proteins for specific immunoprecipitation and detection.

Materials and Reagents
  • Cell Lines: HEK293T cells

  • Plasmids:

    • Expression vector for HA-tagged YAP

    • Expression vectors for FLAG-tagged TEAD1, TEAD2, TEAD3, and TEAD4

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

  • Transfection Reagent: (e.g., Lipofectamine 3000 or similar)

  • This compound: Stock solution in DMSO

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Antibodies:

    • Anti-FLAG antibody for immunoprecipitation (e.g., mouse monoclonal)

    • Anti-HA antibody for Western blot detection (e.g., rabbit polyclonal)

    • Normal mouse IgG (for negative control)

  • Beads: Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer

  • Elution Buffer: 2x Laemmli sample buffer

  • Western Blotting Reagents:

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

    • Chemiluminescent substrate

Experimental Workflow

CoIP_Workflow Cell_Culture 1. Cell Culture and Transfection (HEK293T cells with HA-YAP and FLAG-TEAD plasmids) Treatment 2. Treatment with this compound (10 µM for 24 hours) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Co-IP Lysis Buffer) Treatment->Cell_Lysis Immunoprecipitation 4. Immunoprecipitation (Anti-FLAG antibody and Protein A/G beads) Cell_Lysis->Immunoprecipitation Washing 5. Washing (Remove non-specific binding) Immunoprecipitation->Washing Elution 6. Elution (Laemmli sample buffer) Washing->Elution Western_Blot 7. Western Blot Analysis (Detect HA-YAP and FLAG-TEAD) Elution->Western_Blot Data_Analysis 8. Data Analysis (Densitometry) Western_Blot->Data_Analysis

Caption: Experimental workflow for the co-immunoprecipitation assay.

Step-by-Step Procedure

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with plasmids encoding HA-YAP and one of the FLAG-TEAD isoforms (TEAD1, TEAD2, TEAD3, or TEAD4) using a suitable transfection reagent according to the manufacturer's instructions.

Day 2: this compound Treatment

  • Approximately 24 hours post-transfection, treat the cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control).

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

Day 3: Cell Lysis and Immunoprecipitation

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Equilibrate the cleared lysate to 1 mg of total protein in a final volume of 500 µL with Co-IP Lysis Buffer.

    • Set aside 50 µL of the lysate as an "input" control.

    • To the remaining lysate, add 2-5 µg of anti-FLAG antibody or normal mouse IgG (negative control).

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.

    • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes with rotation, and then pellet.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Day 4: Western Blot Analysis

  • Load the eluted samples and the input controls onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-HA and anti-FLAG) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis
  • Quantify the band intensities of the co-immunoprecipitated HA-YAP and the immunoprecipitated FLAG-TEAD using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the co-precipitated HA-YAP band to the intensity of the corresponding immunoprecipitated FLAG-TEAD band to account for variations in immunoprecipitation efficiency.

  • Compare the normalized HA-YAP signal in the this compound-treated samples to the vehicle-treated samples to determine the effect of the inhibitor on the YAP-TEAD interaction.

Logical Relationships in the YAP-TEAD Interactome

The interaction between YAP and TEAD is central to the transcriptional output of the Hippo pathway. However, this is not a simple one-to-one interaction. The YAP-TEAD complex serves as a scaffold for the recruitment of other co-factors and is influenced by a network of other proteins. A Co-IP experiment followed by mass spectrometry can help to elucidate the broader interactome.

YAP_TEAD_Interactome YAP YAP TEAD TEAD YAP->TEAD Binds to Co_activators Transcriptional Co-activators YAP->Co_activators Recruits Co_repressors Transcriptional Co-repressors YAP->Co_repressors Interacts with Chromatin_Remodelers Chromatin Remodeling Complexes YAP->Chromatin_Remodelers Recruits TEAD->YAP TEAD->Co_activators TEAD->Co_repressors TEAD->Chromatin_Remodelers This compound This compound This compound->TEAD Inhibits YAP binding Hippo_Pathway_Components Hippo Pathway Components (e.g., LATS1/2, SAV1) Hippo_Pathway_Components->YAP Regulates Other_Signaling_Pathways Crosstalk with Other Signaling Pathways Other_Signaling_Pathways->YAP Modulates

Caption: Logical relationships within the YAP-TEAD protein interaction network.

Conclusion

The use of this compound in co-immunoprecipitation assays provides a robust method for investigating the disruption of the YAP-TEAD protein-protein interaction. This approach is invaluable for researchers in the fields of cancer biology and drug development who are focused on the Hippo signaling pathway. The detailed protocol and accompanying information in these application notes offer a comprehensive guide to successfully performing and interpreting these experiments, ultimately contributing to a deeper understanding of YAP-TEAD-mediated transcription and the development of novel therapeutic strategies.

References

Application Notes and Protocols: mCMY020 Treatment of NCI-H226 Mesothelioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant mesothelioma is an aggressive cancer arising from the mesothelial cells lining the body's cavities, most commonly the pleura.[1] It is strongly associated with asbestos exposure.[1] The NCI-H226 cell line, derived from a patient with squamous cell carcinoma of the lung, is a widely used in vitro model for studying mesothelioma.[2][3] These cells are adherent with an epithelial-like morphology and are suitable for cancer research and toxicology screening.[3] This document provides detailed protocols for evaluating the efficacy of a novel therapeutic agent, mCMY020, on the NCI-H226 cell line, and presents hypothetical data to illustrate expected outcomes.

Cell Line Information

  • Designation: NCI-H226

  • Source: Pleural effusion from a patient with squamous cell carcinoma.

  • Morphology: Epithelial-like.

  • Growth Properties: Adherent.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C with 5% CO2.

  • Doubling Time: Approximately 36-48 hours.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on NCI-H226 cells after 48 hours of treatment.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
185.2 ± 5.1
562.7 ± 3.9
1048.9 ± 4.2
2521.3 ± 2.8
508.1 ± 1.9
IC50 ~10 µM

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.2 ± 0.81.5 ± 0.4
1015.8 ± 2.15.7 ± 1.1
2535.4 ± 3.512.9 ± 2.3
5058.1 ± 4.725.3 ± 3.0

Table 3: Caspase-3 Activity

This compound Concentration (µM)Fold Change in Caspase-3 Activity (vs. Control)
0 (Vehicle Control)1.0
103.8
257.2
5012.5

Experimental Protocols

Cell Culture and Maintenance

Protocol for Culturing NCI-H226 Cells:

  • Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with phosphate-buffered saline (PBS) and detach them using a 0.25% Trypsin-EDTA solution.

  • Resuspend the detached cells in fresh complete growth medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

Protocol for Assessing Cell Viability:

  • Seed NCI-H226 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

Protocol for Quantifying Apoptosis:

  • Seed NCI-H226 cells in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis

Protocol for Protein Expression Analysis:

  • Lyse this compound-treated NCI-H226 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Culture NCI-H226 Cells B Seed Cells for Experiments A->B C Treat with this compound B->C D Cell Viability (MTT) C->D E Apoptosis (Annexin V/PI) C->E F Western Blot C->F G Quantify Results D->G E->G F->G H Generate Tables & Graphs G->H

Caption: Workflow for evaluating this compound in NCI-H226 cells.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

G cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax Mito Mitochondria Bax->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in NCI-H226 cells.

References

Application Notes and Protocols for Determining mCMY020 Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for quantifying the activity of mCMY020, a covalent inhibitor of the TEAD-YAP transcriptional complex, using a dual-luciferase reporter assay. The provided methodologies are intended to guide researchers in setting up and executing robust experiments to assess the efficacy of this compound and similar compounds that modulate the Hippo signaling pathway.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of the Hippo pathway. When the pathway is inactive, YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth. This compound is a covalent inhibitor of TEAD that effectively reduces YAP-driven transcription, making it a promising candidate for cancer therapy.[1]

The dual-luciferase reporter assay is a sensitive and quantitative method to measure the transcriptional activity of specific promoter or enhancer elements.[2][3] This protocol describes the use of a firefly luciferase reporter driven by a TEAD-responsive element to measure the inhibitory activity of this compound. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is used to normalize for variations in transfection efficiency and cell number.[4][5]

Signaling Pathway

The diagram below illustrates the simplified Hippo signaling pathway and the mechanism of action for this compound. In Hippo-deficient cancer cells, the pathway is inactive, leading to the nuclear translocation of YAP and subsequent activation of TEAD-mediated transcription. This compound covalently binds to TEAD, preventing its association with YAP and thereby inhibiting the transcription of target genes.

Hippo_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_Hippo_Active Hippo Pathway ON cluster_Hippo_Inactive Hippo Pathway OFF (e.g., in Hippo-deficient cancers) LATS1/2 LATS1/2 YAP_cyto YAP (Cytoplasm) LATS1/2->YAP_cyto Phosphorylates YAP_nuc YAP (Nucleus) TEAD TEAD YAP_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates This compound This compound This compound->TEAD Inhibits

Hippo pathway and this compound inhibition.

Experimental Workflow

The general workflow for the dual-luciferase reporter assay to determine this compound activity is outlined below. This process involves co-transfection of cells with reporter plasmids, treatment with this compound, cell lysis, and sequential measurement of firefly and Renilla luciferase activities.

Experimental_Workflow Dual-Luciferase Reporter Assay Workflow for this compound Activity Cell_Seeding 1. Seed cells in a multi-well plate Transfection 2. Co-transfect with TEAD-responsive firefly luciferase and constitutive Renilla luciferase plasmids Cell_Seeding->Transfection Treatment 3. Treat cells with varying concentrations of this compound Transfection->Treatment Incubation 4. Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Measure_Firefly 6. Measure Firefly luciferase activity Lysis->Measure_Firefly Measure_Renilla 7. Add Stop & Glo® Reagent and measure Renilla luciferase activity Measure_Firefly->Measure_Renilla Data_Analysis 8. Normalize Firefly to Renilla activity and analyze data Measure_Renilla->Data_Analysis

Workflow for this compound activity assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line with an active Hippo pathway (e.g., HEK293T) or a Hippo-deficient cancer cell line (e.g., NCI-H226).

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well, 24-well, or 12-well)

  • TEAD-responsive firefly luciferase reporter plasmid (e.g., pGL4.45[luc2P/SRE/Hygro] Vector)

  • Renilla luciferase control plasmid (e.g., pRL-TK Vector)

  • Transfection reagent

  • This compound

  • Phosphate-buffered saline (PBS)

  • Passive lysis buffer

  • Dual-luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System from Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. The ratio of the two plasmids may need to be optimized, but a 10:1 to 20:1 ratio of firefly to Renilla plasmid is a good starting point.

  • Treatment with this compound:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add an appropriate volume of passive lysis buffer to each well (e.g., 20 µL for a 96-well plate).

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Equilibrate the cell lysate and luciferase assay reagents to room temperature.

    • Transfer 20 µL of the cell lysate to a white-walled, clear-bottom 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate and immediately measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Immediately measure the Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU).

    • Normalize the RLU of the this compound-treated samples to the RLU of the vehicle-treated control to determine the fold change in transcriptional activity.

Data Presentation

The following tables provide examples of how to structure quantitative data from a luciferase reporter assay measuring this compound activity.

Table 1: Raw Luminescence Data

TreatmentReplicateFirefly Luminescence (RLU)Renilla Luminescence (RLU)
Vehicle (DMSO)11,500,00075,000
21,550,00078,000
31,480,00073,000
This compound (1 µM)1750,00076,000
2780,00079,000
3740,00074,000
This compound (10 µM)1150,00074,000
2160,00077,000
3145,00072,000

Table 2: Normalized Luciferase Activity and Fold Change

TreatmentReplicateFirefly/Renilla RatioAverage RatioFold Change vs. Vehicle
Vehicle (DMSO)120.0019.961.00
219.87
320.27
This compound (1 µM)19.879.940.50
29.87
39.99
This compound (10 µM)12.032.040.10
22.08
32.01

Troubleshooting

IssuePossible CauseSuggested Solution
High background luminescenceContamination of cell culture or reagents, or high basal activity of the promoter.Test for mycoplasma contamination. Use fresh, high-quality reagents. Consider using a reporter plasmid with a minimal promoter that has lower basal activity.
Low signal-to-noise ratioLow transfection efficiency, weak promoter, or insufficient incubation time.Optimize transfection conditions (reagent-to-DNA ratio, cell density). Use a stronger promoter for the reporter construct if possible. Perform a time-course experiment to determine the optimal incubation time after treatment.
High variability between replicatesInconsistent cell seeding, pipetting errors, or uneven transfection efficiency.Ensure uniform cell seeding and careful pipetting. Mix transfection complexes thoroughly. Increase the number of replicates.
Unexpected resultsOff-target effects of the compound, inappropriate cell line, or assay artifacts.Use appropriate controls, including a positive control for pathway activation/inhibition. Verify the expression of all necessary pathway components in the chosen cell line. Consider using a different reporter construct or cell line to confirm the results.

References

Application Notes and Protocols for mCMY020 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction to mCMY020

This compound is a potent and covalent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It acts by occupying a conserved, central palmitoylation site on TEADs, which is critical for their function.[1][2] By covalently binding to this site, this compound disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1] The YAP-TEAD transcriptional complex is the primary downstream effector of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP and subsequent transcription of pro-proliferative and anti-apoptotic genes. By inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcriptional activity driven by YAP, offering a promising therapeutic strategy for cancers with a defective Hippo signaling pathway.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activator YAP. In cancer cells with mutations in upstream Hippo pathway components (e.g., NF2), this kinase cascade is inactive, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that drive cell proliferation and inhibit apoptosis. This compound's mechanism is centered on the disruption of this critical interaction.

Hippo_Pathway cluster_upstream Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Regulators Upstream Regulators MST1_2 MST1/2 Upstream Regulators->MST1_2 activate LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p YAP_n YAP YAP->YAP_n translocates TEAD TEAD YAP_TEAD YAP-TEAD Complex TEAD->YAP_TEAD YAP_n->YAP_TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) YAP_TEAD->Gene_Expression This compound This compound This compound->TEAD covalently binds and inhibits

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Proposed In Vivo Administration of this compound in Mouse Models

Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for this compound have not been published. The following protocols are proposed based on standard practices for the administration of poorly soluble small molecule inhibitors in mouse xenograft models and data from similar TEAD inhibitors. Researchers should perform initial dose-finding and tolerability studies to determine the optimal dosage and administration schedule for their specific mouse model and cancer type.

Formulation of this compound for In Vivo Studies

This compound is a hydrophobic molecule and will likely require a specific formulation for in vivo administration. Below are suggested starting formulations for oral gavage and intraperitoneal injection.

Parameter Oral Gavage Formulation Intraperitoneal (IP) Injection Formulation
Vehicle Components 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline10% DMSO, 90% Corn Oil
Preparation Steps 1. Dissolve this compound in DMSO to create a stock solution. 2. Add PEG300 and Tween 80 and vortex thoroughly. 3. Add saline in a stepwise manner while vortexing to form a stable solution or suspension.1. Dissolve this compound in DMSO. 2. Add the DMSO stock solution to corn oil and vortex until a uniform suspension is achieved.
Final Concentration To be determined by dose-finding studies.To be determined by dose-finding studies.
Administration Volume 5-10 mL/kg body weight5-10 mL/kg body weight
Proposed Experimental Protocol for a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Xenograft Implantation:

  • Culture a cancer cell line with a known Hippo pathway dysregulation (e.g., NF2-deficient cell lines).

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).

2. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth using caliper measurements at least twice a week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

3. Dosing and Administration:

  • Prepare the this compound formulation and vehicle control on each day of dosing.

  • Administer this compound or vehicle control via the chosen route (oral gavage or IP injection) according to the predetermined schedule (e.g., once daily, 5 days a week).

  • Monitor animal body weight and general health daily as an indicator of toxicity.

4. Efficacy and Pharmacodynamic Assessment:

  • Continue to monitor tumor volume throughout the study.

  • At the end of the study, or at predetermined time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for YAP/TEAD target genes, immunohistochemistry).

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Line Selection & Culture implantation Xenograft Implantation cell_culture->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization dosing Dosing & Administration randomization->dosing formulation This compound Formulation formulation->dosing health_monitoring Animal Health Monitoring dosing->health_monitoring efficacy_assessment Efficacy Assessment (Tumor Volume) dosing->efficacy_assessment pd_analysis Pharmacodynamic Analysis (Biomarkers) dosing->pd_analysis data_analysis Data Analysis & Interpretation efficacy_assessment->data_analysis pd_analysis->data_analysis

Caption: Proposed experimental workflow for in vivo evaluation of this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in a clear and structured format.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Mice (n)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%TGI)
Vehicle Control101250 ± 150-
This compound (10 mg/kg)10800 ± 12036%
This compound (30 mg/kg)10450 ± 9064%

Table 2: Example of Body Weight Data

Treatment GroupMean Body Weight Change (%) from Day 0 to Day 21 ± SEM
Vehicle Control+5.2 ± 1.5%
This compound (10 mg/kg)+4.8 ± 1.8%
This compound (30 mg/kg)-2.1 ± 2.0%

These application notes and protocols provide a framework for the in vivo investigation of this compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for the welfare of experimental animals. Careful optimization of the formulation, dosage, and administration schedule will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Cell Viability Assay with mCMY020

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a potent and covalent inhibitor of the TEA domain (TEAD) family of transcription factors.[1][2][3] As a key downstream effector of the Hippo signaling pathway, TEAD plays a critical role in mediating the transcriptional activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4] The YAP/TAZ-TEAD complex is a crucial driver of cell proliferation, survival, and organ size. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ and subsequent tumor growth. This compound selectively inhibits the proliferation of cancer cells that are dependent on the Hippo pathway by disrupting the YAP-TEAD interaction.[5]

These application notes provide a detailed protocol for assessing the in vitro effects of this compound on the viability of cancer cell lines using a common metabolic assay, such as the MTT or MTS assay. The provided methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound covalently binds to a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. This targeted inhibition leads to a selective cytostatic effect in cancer cells with a dysregulated Hippo pathway, such as those with mutations in the NF2 gene.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines after a 5-day incubation period.

Cell LineCancer TypeNF2 StatusIC50 (nM)Reference
NCI-H226Malignant MesotheliomaDeficient261.3
NCI-H2052Malignant MesotheliomaHeterozygous Mutant228.7
NCI-H2452Malignant MesotheliomaWildtype>10,000
IMR32NeuroblastomaNot Applicable>10,000

Signaling Pathway

Hippo_Pathway_Inhibition Hippo Signaling Pathway and this compound Inhibition cluster_0 Extracellular_Signals Extracellular Signals (e.g., Cell Density, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration and Degradation) Hippo_Kinase_Cascade->Phospho_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Binds to Gene_Transcription Target Gene Transcription (Proliferation, Survival) TEAD->Gene_Transcription Promotes Inhibition_of_Proliferation Inhibition of Cell Proliferation This compound This compound This compound->TEAD Covalently Inhibits

Caption: this compound inhibits the Hippo pathway by targeting TEAD.

Experimental Protocols

This section provides a detailed protocol for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric assay such as MTT or MTS.

Materials and Reagents
  • Cancer cell lines of interest (e.g., NCI-H226, NCI-H2052, NCI-H2452)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

Cell_Viability_Workflow In Vitro Cell Viability Assay Workflow Cell_Seeding 1. Cell Seeding (e.g., 2,000-5,000 cells/well) Incubation_24h 2. Incubation (24h) Allow cells to adhere Cell_Seeding->Incubation_24h Compound_Addition 3. This compound Addition (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_5d 4. Incubation (5 days) Compound_Addition->Incubation_5d Reagent_Addition 5. Add Viability Reagent (e.g., MTT, MTS) Incubation_5d->Reagent_Addition Incubation_Reagent 6. Incubation (1-4h) Reagent_Addition->Incubation_Reagent Measurement 7. Measure Absorbance (Microplate Reader) Incubation_Reagent->Measurement Data_Analysis 8. Data Analysis (Calculate IC50) Measurement->Data_Analysis

Caption: Workflow for assessing cell viability with this compound.

Detailed Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to the desired seeding density in complete culture medium. A typical seeding density for a 5-day assay is between 2,000 and 5,000 cells per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure that the cells in the control wells remain in the exponential growth phase for the duration of the experiment.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and resume growth.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2- or 3-fold serial dilution to generate a dose-response curve. The final concentrations should span a range that is expected to include the IC50 value (e.g., from 1 nM to 10 µM).

    • Also, prepare a vehicle control (e.g., 0.1% DMSO in complete medium).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well. It is recommended to test each concentration in triplicate.

  • Incubation with Compound:

    • Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of Viability Reagent:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • For MTS Assay: Add 20 µL of the combined MTS/PMS solution to each well.

  • Incubation with Reagent:

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient for the formation of formazan crystals (in the case of MTT) or a color change in the medium (for MTS).

  • Measurement:

    • For MTT Assay:

      • After the incubation, add 100 µL of solubilization solution to each well.

      • Mix thoroughly to dissolve the formazan crystals. This can be done by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

      • Read the absorbance at 570 nm using a microplate reader.

    • For MTS Assay:

      • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Troubleshooting

  • High variability between replicate wells: This can be caused by uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. Ensure that the cell suspension is homogenous before seeding and consider not using the outer wells of the plate.

  • Low signal-to-noise ratio: This may be due to a low cell number or insufficient incubation time with the viability reagent. Optimize the initial cell seeding density and the reagent incubation time.

  • IC50 value is outside the tested concentration range: Adjust the range of this compound concentrations in subsequent experiments.

References

Application Notes and Protocols for Assessing TEAD Palmitoylation Using the Covalent Inhibitor mCMY020

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TEA Domain (TEAD) family of transcription factors are critical regulators of the Hippo signaling pathway, which plays a pivotal role in organ size control, tissue regeneration, and tumorigenesis.[1][2][3] The activity of TEAD proteins is post-translationally regulated by S-palmitoylation, a reversible lipid modification where a palmitate molecule is attached to a conserved cysteine residue.[4][5] This autopalmitoylation is essential for the interaction of TEAD with its co-activators, YAP and TAZ, and consequently for the transcription of its target genes. Dysregulation of TEAD activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

mCMY020 is a potent and specific covalent inhibitor of all four TEAD paralogs (TEAD1-4). It acts by irreversibly binding to the conserved cysteine residue within the central palmitoylation pocket, thereby preventing the autopalmitoylation necessary for TEAD's transcriptional activity. These application notes provide a detailed protocol for a competitive TEAD palmitoylation assay using this compound to quantify its inhibitory effect and to probe the functional consequences of blocking TEAD palmitoylation in a cellular context.

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This interaction is critically dependent on the palmitoylation of TEAD. The YAP/TAZ-TEAD complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 GPCR Ligands GPCR Ligands GPCR Ligands->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression YAP_TAZ_N->TEAD Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Palmitoylation Autopalmitoylation Palmitoylation->TEAD This compound This compound This compound->Palmitoylation inhibits

Caption: The Hippo Signaling Pathway and the role of TEAD palmitoylation.

Quantitative Data

The inhibitory potency of this compound on TEAD palmitoylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against TEAD4.

Assay TypeTargetCell LineProbeIC50 (nM)Reference
In Vitro Competition AssayRecombinant TEAD4-Alkyne Palmitoyl-CoA91.9
Cellular Competition AssayFLAG-TEAD4HEK293TAlkyne Palmitate190

Experimental Protocols

Protocol 1: Cellular TEAD Palmitoylation Inhibition Assay

This protocol describes a competitive assay to measure the inhibition of TEAD palmitoylation by this compound in cultured cells. The assay relies on the metabolic incorporation of a palmitic acid analog containing a terminal alkyne group (e.g., 17-octadecynoic acid or alkyne palmitate). This alkyne handle allows for the subsequent "click" reaction with an azide-tagged reporter molecule, such as biotin-azide, for detection and quantification.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding Myc- or FLAG-tagged TEAD1, TEAD2, TEAD3, or TEAD4

  • Lipofectamine 2000 or other transfection reagent

  • DMEM supplemented with 10% FBS

  • Opti-MEM

  • This compound (stock solution in DMSO)

  • Alkyne palmitate (17-octadecynoic acid, stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Myc or Anti-FLAG affinity beads

  • Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, a reducing agent like TCEP, and a copper chelator like THPTA)

  • Biotin-azide

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Anti-Myc or Anti-FLAG antibody

  • Chemiluminescence substrate

  • Gel imaging system

Experimental Workflow:

Experimental_Workflow A 1. Transfect cells with Myc/FLAG-TEAD plasmid B 2. Treat cells with this compound (or DMSO) and Alkyne Palmitate A->B C 3. Lyse cells and immunoprecipitate TEAD B->C D 4. Perform Click Chemistry with Biotin-Azide C->D E 5. Elute proteins and run SDS-PAGE D->E F 6. Western Blot with Streptavidin-HRP & Anti-TEAD Ab E->F G 7. Quantify Palmitoylation (Streptavidin signal) vs. Total TEAD (TEAD Ab signal) F->G

References

Application Notes and Protocols: mCMY020 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the activation of the transcriptional co-activator YAP and its paralog TAZ, is implicated in the development and progression of various cancers. By covalently binding to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, this compound effectively disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of pro-oncogenic genes.[1] Preclinical evidence suggests that this compound and other TEAD inhibitors can selectively suppress the growth of cancer cells with mutations in the Hippo pathway, such as those with NF2 deficiency.

Recent research has highlighted the potential of TEAD inhibitors not only as monotherapies but also as crucial components of combination therapies aimed at overcoming drug resistance and enhancing the efficacy of existing cancer treatments. This document provides detailed application notes and protocols for utilizing this compound in combination with other targeted cancer therapies, based on preclinical studies of similar TEAD inhibitors.

Signaling Pathway: The Hippo Pathway and the Role of this compound

The Hippo signaling pathway is a key tumor-suppressive pathway that controls tissue growth. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of YAP and TAZ, preventing them from entering the nucleus. However, in many cancers, this pathway is inactivated, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound, as a covalent TEAD inhibitor, directly targets the final step of this oncogenic signaling cascade.

Hippo_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_p->14-3-3 Binds Degradation Degradation YAP/TAZ_p->Degradation Leads to TEAD TEAD YAP/TAZ->TEAD Translocates & Binds 14-3-3->YAP/TAZ_p Oncogenic Genes Oncogenic Genes TEAD->Oncogenic Genes Activates Transcription This compound This compound This compound->TEAD Inhibits

Figure 1: The Hippo Signaling Pathway and this compound's Mechanism of Action.

Combination Therapy Rationale: Overcoming Targeted Therapy Resistance

Targeted therapies, such as KRAS, EGFR, and MEK inhibitors, have shown significant success in specific cancer patient populations. However, both intrinsic and acquired resistance frequently limit their long-term efficacy.[1][2] One of the key mechanisms of resistance involves the activation of bypass signaling pathways, and the Hippo-YAP/TAZ pathway has been identified as a crucial player in this process.[1][2] Upregulation of YAP/TAZ-TEAD activity can reactivate downstream signaling, such as the MAPK and PI3K-AKT pathways, independently of the targeted oncogene, leading to continued cell proliferation and survival.

Combining a TEAD inhibitor like this compound with targeted therapies presents a rational strategy to counteract this resistance mechanism. By blocking the transcriptional output of the Hippo pathway, this compound can prevent the compensatory signaling that allows cancer cells to evade the effects of the primary targeted agent.

Quantitative Data Summary

The following tables summarize preclinical data from studies on TEAD inhibitors in combination with targeted therapies. While this data is not specific to this compound, it provides a strong basis for the expected synergistic effects.

Table 1: In Vitro Synergy of TEAD and KRAS G12C Inhibitors in KRAS-Mutant Cancer Cell Lines

Cell LineCancer TypeTEAD Inhibitor (IC50, µM)KRAS G12C Inhibitor (IC50, µM)Combination (IC50, µM)Synergy Score (Bliss)Reference
NCI-H2030Non-Small Cell Lung Cancer>10 (K-975)0.02 (Adagrasib)0.005 (Adagrasib)Additive
HOP-62Non-Small Cell Lung Cancer>10 (K-975)0.03 (Adagrasib)0.007 (Adagrasib)Additive
MIA PaCa-2-ARPancreatic CancerN/A (VT-104)N/A (Adagrasib)N/A14.2
H358-AR1Non-Small Cell Lung CancerN/A (VT-104)N/A (Adagrasib)N/A15.1

Note: Synergy scores represent the excess over the Bliss independence model, where a positive score indicates synergy.

Table 2: In Vivo Efficacy of TEAD and KRAS G12C Inhibitor Combination

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Statistical Significance (vs. single agents)Reference
MIA PaCa-2-AR XenograftAdagrasib (100 mg/kg)~50%N/A
VT-104 (10 mg/kg)~20%N/A
Adagrasib + VT-104>90%p < 0.01

Experimental Protocols

The following are detailed protocols for assessing the combination effects of this compound with other targeted therapies, adapted from published studies on similar TEAD inhibitors.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another targeted therapy (e.g., a KRAS inhibitor) on cancer cell viability.

Materials:

  • Cancer cell lines of interest (e.g., KRAS-mutant lung or pancreatic cancer cells)

  • This compound

  • Targeted therapy of interest (e.g., Adagrasib)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells per well). Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations. Include wells with single-agent treatments and vehicle controls (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period that allows for the assessment of anti-proliferative effects (typically 72-144 hours).

  • Viability Assay: On the day of analysis, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Calculate the IC50 values for each drug alone and in combination.

    • Determine the nature of the drug interaction using a synergy model such as the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates synergy.

In_Vitro_Synergy_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Prepare_Drugs Prepare drug dose-response matrix Seed_Cells->Prepare_Drugs Treat_Cells Treat cells with drug combinations Prepare_Drugs->Treat_Cells Incubate Incubate for 72-144 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Data_Analysis Analyze data for synergy (e.g., Bliss score, CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for In Vitro Synergy Assessment.
In Vivo Combination Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a targeted therapy in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Targeted therapy of interest formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flanks of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, targeted therapy alone, and combination therapy).

  • Treatment Administration: Administer the treatments to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the combination therapy compared to the single-agent treatments.

In_Vivo_Efficacy_Workflow Start Start Implant_Xenograft Implant cancer cell xenografts in mice Start->Implant_Xenograft Randomize_Mice Randomize mice into treatment groups Implant_Xenograft->Randomize_Mice Administer_Treatment Administer treatments (single agents & combination) Randomize_Mice->Administer_Treatment Monitor_Tumors Monitor tumor volume and body weight Administer_Treatment->Monitor_Tumors Analyze_Data Analyze tumor growth inhibition and statistics Monitor_Tumors->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for In Vivo Combination Efficacy Study.

Conclusion

The covalent TEAD inhibitor this compound holds significant promise as a component of combination therapies for cancer. By targeting the Hippo-YAP/TAZ pathway, this compound can potentially overcome resistance to various targeted therapies, leading to more durable and effective anti-tumor responses. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in combination with other anti-cancer agents. Further research is warranted to explore the full potential of this therapeutic strategy in a clinical setting.

References

Application Notes and Protocols for Developing mCMY020-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a potent, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by disrupting the YAP-TEAD transcriptional complex, which is a critical component of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD inhibitors like this compound a promising class of anti-cancer therapeutics. The development of cell lines resistant to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying synergistic drug combinations, and discovering novel therapeutic targets to overcome resistance.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cell lines.

Putative Mechanism of Action of this compound

This compound covalently binds to a cysteine residue in the palmitate-binding pocket of TEAD proteins. This modification prevents the binding of Yes-associated protein (YAP) and its paralog TAZ, thereby inhibiting the transcription of downstream target genes that promote cell proliferation and survival.

cluster_Hippo_Off Hippo Pathway OFF (Oncogenic State) cluster_mCMY020_Action Action of this compound YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binding TEAD_inhibited TEAD (Inhibited) YAP_TAZ->TEAD_inhibited Binding Blocked nucleus Nucleus TEAD->nucleus Transcriptional Activation Proliferation Cell Proliferation & Survival nucleus->Proliferation Drives This compound This compound This compound->TEAD TEAD_inhibited->nucleus Transcription Repressed Apoptosis Apoptosis TEAD_inhibited->Apoptosis Promotes

Figure 1: Mechanism of Action of this compound.

Potential Mechanisms of Resistance to TEAD Inhibition

Recent studies investigating resistance to TEAD inhibitors have identified several potential mechanisms. A primary mechanism involves the hyperactivation of bypass signaling pathways, such as the MAPK pathway, which can reactivate the expression of a subset of YAP/TAZ target genes, thereby compensating for TEAD inhibition.[1][2][3][4] Additionally, mutations in components of the Hippo, MAPK, and JAK-STAT signaling pathways may also modulate the cellular response to TEAD inhibitors.

cluster_Resistance Potential Resistance Pathway to this compound This compound This compound TEAD TEAD This compound->TEAD Inhibition YAP_TAZ YAP/TAZ YAP_TAZ->TEAD Binding Blocked MAPK_pathway MAPK Pathway (Hyperactivated) Target_Genes YAP/TAZ Target Genes MAPK_pathway->Target_Genes Reactivates Transcription Resistance Drug Resistance Target_Genes->Resistance Promotes

Figure 2: MAPK Pathway Hyperactivation as a Resistance Mechanism.

Protocols for Developing this compound-Resistant Cell Lines

The recommended method for developing this compound-resistant cell lines is the stepwise dose-escalation method. This approach involves chronically exposing a parental cell line to gradually increasing concentrations of this compound, allowing for the selection and expansion of resistant cell populations.

Materials
  • Parental cancer cell line of interest (e.g., NCI-H226, a mesothelioma cell line with NF2 mutation)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks, plates, and other consumables

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryovials and cryopreservation medium

Experimental Workflow

cluster_Workflow Workflow for Developing this compound-Resistant Cell Lines start Start: Parental Cell Line ic50 Determine Parental IC50 start->ic50 initial_exposure Initial Exposure (IC20 - IC30) ic50->initial_exposure culture Culture until Confluent initial_exposure->culture dose_escalation Increase this compound Dose (1.5x - 2x) culture->dose_escalation repeat Repeat Cycles dose_escalation->repeat If cells are viable characterization Characterize Resistant Line (IC50, Western Blot, etc.) dose_escalation->characterization After several months repeat->culture end End: Resistant Cell Line characterization->end

Figure 3: Stepwise Dose-Escalation Workflow.
Phase 1: Determination of Parental Cell Line IC50

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.

  • Seed Parental Cells: Plate the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat with this compound: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the 96-well plate with the medium containing various concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubate: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Assess Cell Viability: Use a cell viability assay (e.g., MTT) to determine the percentage of viable cells at each concentration.

  • Calculate IC50: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Phase 2: Generation of Resistant Cell Line
  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with a starting concentration of this compound, typically between the IC20 and IC30 values determined in Phase 1.

  • Monitoring and Maintenance: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Subculturing: When the surviving cells reach 70-80% confluency, subculture them. At this point, a portion of the cells should be cryopreserved as a backup.

  • Dose Escalation: Once the cells have adapted to the current concentration and are proliferating at a stable rate, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Repeat steps 2-4 for several months. The entire process can take from 3 to 18 months. Cryopreserve cells at each successful dose escalation.

Phase 3: Characterization of the Resistant Cell Line
  • Determine the IC50 of the Resistant Line: Once a cell line has been established that can proliferate in a significantly higher concentration of this compound than the parental line, determine its IC50 value as described in Phase 1.

  • Calculate the Resistance Index (RI): The RI is a quantitative measure of the level of resistance.

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

    • A resistance index greater than 2 is generally considered indicative of resistance.

  • Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.

  • Molecular Characterization:

    • Western Blotting: Analyze the protein expression levels of key components of the Hippo and MAPK pathways (e.g., p-ERK, total ERK, YAP, TAZ) in both parental and resistant cell lines, with and without this compound treatment.

    • RNA Sequencing: Perform RNA-seq to identify global changes in gene expression that may contribute to resistance.

    • Genetic Sequencing: Sequence key genes in the Hippo and MAPK pathways to identify potential resistance-conferring mutations.

Data Presentation

Table 1: Hypothetical Dose-Escalation Schedule for Developing this compound-Resistant NCI-H226 Cells
Month Passage Number This compound Concentration (nM) Observations
11-410 (IC20)Significant initial cell death, slow recovery.
25-815Cell proliferation rate increasing.
39-1225Stable proliferation.
413-1640Initial cell death, followed by recovery.
517-2060Stable proliferation.
621-24100Stable proliferation in high drug concentration.
Table 2: Comparison of Parental and this compound-Resistant (this compound-R) Cell Lines
Cell Line Parental NCI-H226 NCI-H226-mCMY020-R
IC50 of this compound (nM) 50550
Resistance Index (RI) 111
Doubling Time (hours) 2832
Morphology EpithelialMore mesenchymal features
p-ERK/Total ERK Ratio (Basal) 1.02.5

Troubleshooting

  • Excessive Cell Death: If the majority of cells die after a dose escalation, return to the previous concentration for a few more passages to allow for further adaptation.

  • Slow Growth: Resistant cell lines may have a longer doubling time than their parental counterparts. Be patient and adjust the subculturing schedule accordingly.

  • Loss of Resistance: To prevent the loss of the resistant phenotype, it is advisable to continuously culture a subset of the resistant cells in the presence of the highest tolerated concentration of this compound. Always use low-passage resistant cells for critical experiments.

Conclusion

The development of this compound-resistant cell lines is a valuable tool for cancer research and drug development. The protocols and data presented here provide a framework for generating and characterizing these important research models. Investigating the mechanisms of resistance to this compound will provide crucial insights for the clinical application of TEAD inhibitors and aid in the development of strategies to overcome therapeutic resistance.

References

Troubleshooting & Optimization

troubleshooting mCMY020 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound mCMY020 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for this compound's poor solubility in aqueous solutions?

A1: Based on general principles of small molecule solubility, this compound's poor aqueous solubility likely stems from its molecular structure. Lipophilic and nonpolar molecules tend to be poorly soluble in polar solvents like water. The absence of a sufficient number of polar functional groups that can form hydrogen bonds with water molecules is a common reason for low aqueous solubility.[1]

Q2: What is the recommended first step when dissolving this compound for an experiment?

A2: The standard and most effective approach for hydrophobic compounds like this compound is to first prepare a high-concentration stock solution in a suitable organic solvent.[1][2] This stock solution is then diluted to the final desired concentration in the aqueous experimental medium.[2]

Q3: Which organic solvents are recommended for creating an this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for preparing stock solutions of hydrophobic compounds due to its ability to dissolve a broad range of polar and nonpolar molecules.[3] It is also miscible with water and generally well-tolerated in cell culture systems at low final concentrations. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). It is critical to use the minimal amount of organic solvent necessary to avoid potential toxicity or off-target effects in your experiments.

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?

A4: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:

  • Decrease the Final Concentration: Your target concentration may be too high. Attempt the experiment with a lower final concentration of this compound.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, typically well below 1%, to minimize both insolubility and potential cytotoxicity.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock solution in the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to 37°C and adding the stock solution dropwise while vortexing can aid in dissolution and prevent localized high concentrations that lead to precipitation.

Q5: Can I use pH adjustments to improve this compound solubility?

A5: Yes, if this compound has ionizable functional groups (acidic or basic). The solubility of weakly acidic compounds generally increases in basic (higher pH) solutions, while the solubility of weakly basic compounds tends to increase in acidic (lower pH) solutions. It is important to determine the pKa of this compound to effectively use pH modification. However, ensure the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme activity).

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound powder will not dissolve in the chosen organic solvent to create a stock solution.

Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the organic solvent to lower the concentration.
Low solubility in the chosen solvent.Try a different water-miscible organic solvent such as DMF or ethanol.
Strong crystal lattice energy.Gently warm the solution in a 37°C water bath and vortex or sonicate to provide energy to break the crystal lattice.

Problem: The this compound stock solution in DMSO is hazy or contains visible particulates.

Possible Cause Suggested Solution
The concentration of the stock solution is too high.Prepare a new stock solution at a lower concentration.
The compound has come out of solution during storage.Warm the stock solution to 37°C and vortex to redissolve before use.
Particulate contamination.Filter the stock solution through a 0.22 µm syringe filter.

Problem: this compound precipitates immediately upon addition to the aqueous experimental medium.

Possible Cause Suggested Solution
The final concentration of this compound is above its aqueous solubility limit.Lower the final concentration of this compound in the medium.
Rapid change in solvent polarity.Perform a serial dilution of the DMSO stock into the aqueous medium. Pre-warm the aqueous medium and add the stock solution slowly while vortexing.
The final DMSO concentration is too high.Reduce the final DMSO concentration to below 1%, ideally below 0.5%.

Problem: A precipitate forms in the experimental wells over time.

Possible Cause Suggested Solution
The compound is supersaturated and thermodynamically unstable in the aqueous environment.Consider using solubility-enhancing excipients such as surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD) to form more stable formulations.
Compound degradation.Assess the stability of this compound in the experimental medium over the time course of the experiment.
Interaction with components of the medium (e.g., proteins in serum).If possible, test the solubility of this compound in a simpler buffer before moving to complex media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again. For particularly difficult compounds, sonication for 5-10 minutes may be beneficial.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium

  • Pre-warm the aqueous experimental medium (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately in your experiment.

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound to illustrate the effects of different solvents and excipients. These values are for illustrative purposes only and must be experimentally determined for the actual compound.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
DMSO> 50
Ethanol10-20
Methanol5-10
DMF> 50

Table 2: Hypothetical Aqueous Solubility of this compound with Excipients

Aqueous System (PBS, pH 7.4)This compound Concentration (µM)Observation
0.5% DMSO1Clear Solution
0.5% DMSO10Precipitation
0.5% DMSO + 0.1% Tween 8010Clear Solution
0.5% DMSO + 1% HP-β-CD10Clear Solution

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve add_stock Add Stock Solution Dropwise dissolve->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock mix Vortex add_stock->mix run_assay Perform Experiment mix->run_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes serial_dilution Use Serial Dilution start->serial_dilution Yes add_excipient Add Excipient (e.g., Surfactant) start->add_excipient Yes change_solvent Change Organic Solvent start->change_solvent Yes adjust_ph Adjust pH (if ionizable) start->adjust_ph Yes no_precipitate Proceed with Experiment start->no_precipitate No

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway Hypothetical Signaling Pathway Involving this compound This compound This compound receptor Receptor X This compound->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor Y kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

potential off-target effects of mCMY020 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of mCMY020 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It specifically targets a conserved cysteine residue within the central palmitoylation pocket of all four TEAD paralogs (TEAD1-4). By covalently binding to this site, this compound prevents the auto-palmitoylation of TEAD proteins, which is essential for their interaction with the transcriptional co-activator Yes-associated protein (YAP).[1][2] This disruption of the YAP-TEAD complex inhibits the transcription of downstream target genes involved in cell proliferation and survival.[1]

Q2: What is the evidence for the selectivity of this compound for TEAD proteins?

A2: The selectivity of this compound has been demonstrated through several lines of evidence. In a study by Nutsch et al. (2023), this compound did not significantly inhibit the catalytic activity of representative enzymes such as osimertinib-targeted EGFR, ibrutinib-targeted BTK, and nirmatrelvir-targeted Mpro. Furthermore, a global cysteine reactivity assay using iodoacetamide-biotin labeling in cells showed no observable effect on global cysteine modification, even at high concentrations of this compound. This suggests that the activity of this compound is not due to non-specific covalent modification of cysteines but is selective for TEADs.

Q3: What are the potential off-target liabilities associated with covalent inhibitors like this compound?

A3: Covalent inhibitors, by their nature, form a stable bond with their target. While this can lead to high potency and prolonged duration of action, there is a potential for off-target effects if the inhibitor reacts with unintended proteins containing a reactive nucleophile, such as cysteine. These off-target interactions can lead to toxicity. However, modern covalent inhibitors are often designed with less reactive "warheads" and scaffolds that provide high binding affinity to the target protein, which minimizes off-target reactivity. For this compound, its selectivity is enhanced by its specific binding to the TEAD palmitoylation pocket.

Q4: How can I assess the potential for off-target effects of this compound in my specific in vitro model?

A4: To assess off-target effects in your experimental system, you can perform a proteome-wide cysteine reactivity profiling experiment. This can be achieved by treating your cells or protein lysates with this compound, followed by labeling with a general cysteine-reactive probe like iodoacetamide-biotin. A subsequent analysis by mass spectrometry can identify proteins that show reduced labeling in the presence of this compound, indicating a potential interaction. Additionally, you can test the effect of this compound on a panel of kinases or other enzymes that are known to be potential off-targets for covalent inhibitors.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed upon this compound treatment.

Potential Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response experiment: Determine if the phenotype is observed at concentrations consistent with the IC50 for TEAD inhibition. Off-target effects may occur at higher concentrations. 2. Use a negative control: Synthesize or obtain a structurally similar but non-reactive analog of this compound to determine if the observed phenotype is dependent on the covalent modification. 3. Conduct a rescue experiment: If possible, overexpress a downstream effector of the Hippo pathway to see if it rescues the phenotype.
Cell line-specific sensitivity 1. Test in multiple cell lines: Compare the effects of this compound in cell lines with known Hippo pathway status (e.g., NF2-deficient vs. wild-type). 2. Characterize your cell line: Confirm the expression levels of TEAD paralogs and YAP in your cell line.
Experimental artifact 1. Verify compound integrity: Ensure the purity and stability of your this compound stock. 2. Rule out solvent effects: Perform a vehicle control (e.g., DMSO) to ensure the observed phenotype is not due to the solvent.

Issue 2: Inconsistent results in TEAD target gene expression analysis.

Potential Cause Troubleshooting Steps
Suboptimal treatment conditions 1. Optimize treatment duration: The effect on gene expression may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours). 2. Check for cytotoxicity: High concentrations of this compound may lead to cell death, which can affect transcription. Perform a cell viability assay in parallel.
Variability in qPCR 1. Use multiple reference genes: Normalize your qPCR data to at least two stable housekeeping genes. 2. Validate primer efficiency: Ensure your primers for TEAD target genes are specific and have an efficiency between 90-110%.
Cellular context The transcriptional regulation of some TEAD target genes can be complex and influenced by other signaling pathways. Consider the specific cellular context and potential crosstalk.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound from the primary literature. A comprehensive off-target screening panel is not publicly available at this time.

Assay Target Cell Line IC50 (nM) Reference
TEAD-luciferase reporter assayTEAD transcriptional activityMCF-7162.1Nutsch et al., 2023
Competitive Cellular PalmitoylationTEAD4HEK293T190Nutsch et al., 2023

Experimental Protocols

Protocol 1: Competitive Cellular TEAD Palmitoylation Assay

This assay is used to determine the ability of this compound to inhibit the palmitoylation of TEAD in a cellular context.

  • Cell Culture and Transfection: Plate HEK293T cells and transfect them with a plasmid expressing FLAG-tagged TEAD4.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Metabolic Labeling: Add alkyne-palmitic acid to the cell culture medium and incubate for another 4 hours to allow for metabolic incorporation.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate FLAG-TEAD4 using anti-FLAG affinity beads.

  • Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated protein to attach a fluorescent reporter (e.g., rhodamine-azide) to the alkyne-palmitate.

  • Detection and Analysis: Elute the protein from the beads, separate by SDS-PAGE, and visualize the fluorescently labeled TEAD4 using a gel scanner. The total amount of immunoprecipitated TEAD4 should be determined by Western blotting with an anti-FLAG antibody to normalize the fluorescence signal. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of TEAD palmitoylation.

Protocol 2: Global Cysteine Reactivity Profiling

This protocol provides a general workflow to assess the proteome-wide cysteine reactivity of this compound.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency and treat with varying concentrations of this compound or DMSO for 1-2 hours.

  • Cell Lysis: Lyse the cells in a buffer containing a cysteine-reactive probe, such as iodoacetamide-biotin (BIAM). Ensure the lysis buffer does not contain reducing agents.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Affinity Purification: Use streptavidin-agarose beads to enrich for biotin-labeled proteins.

  • On-bead Digestion: Digest the captured proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the biotin-labeled cysteine-containing peptides.

  • Data Analysis: Compare the abundance of labeled peptides between the this compound-treated and DMSO-treated samples. A significant decrease in the labeling of a specific cysteine-containing peptide in the presence of this compound suggests it may be a direct target.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress GPCRs GPCRs LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MST1_2->SAV1 MOB1 MOB1 LATS1_2->MOB1 YAP YAP LATS1_2->YAP phosphorylates YAP_P p-YAP YAP->YAP_P YAP_nuc YAP YAP->YAP_nuc translocates Degradation Proteasomal Degradation YAP_P->Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression YAP_nuc->YAP YAP_nuc->TEAD This compound This compound This compound->TEAD Covalently Inhibits

Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.

Off_Target_Workflow cluster_treatment Cellular Treatment cluster_profiling Proteome-wide Cysteine Reactivity Profiling cluster_validation Hit Validation start Treat cells with This compound or DMSO lysis Lyse cells and label with iodoacetamide-biotin start->lysis enrich Enrich biotinylated proteins with streptavidin lysis->enrich digest On-bead tryptic digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Identify and quantify labeled peptides ms->data candidates Identify potential off-targets data->candidates biochemical Biochemical assays (e.g., kinase assays) candidates->biochemical Validate cellular Cellular thermal shift assay (CETSA) candidates->cellular Validate phenotype Phenotypic assays biochemical->phenotype cellular->phenotype

Caption: Experimental workflow for identifying potential off-target effects of this compound.

References

Technical Support Center: Overcoming mCMY020 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the TEAD covalent inhibitor, mCMY020, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which cell lines are known to be sensitive?

A1: this compound is a covalent inhibitor of TEAD (TEA Domain) transcription factors. It works by reducing YAP (Yes-associated protein)-driven transcription, which is often dysregulated in cancers with a deficient Hippo signaling pathway.[1] Malignant mesothelioma cell lines with mutations in the NF2 gene, such as NCI-H226 and NCI-H2052, have shown strong sensitivity to this compound. In contrast, cell lines with wild-type NF2 like NCI-H2452, or those with NF2-independent mechanisms like the neuroblastoma cell line IMR32, have demonstrated resistance to the compound.

Q2: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound have not been detailed in published literature, studies on other TEAD inhibitors suggest several possibilities:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of TEAD. The most common bypass pathways implicated in resistance to TEAD inhibitors are the MAPK and JAK-STAT signaling pathways.[2][3][4] Hyperactivation of these pathways can lead to the restored expression of genes that promote cell proliferation and survival, even in the presence of a TEAD inhibitor.[2]

  • Upregulation of YAP/TAZ: Increased expression or nuclear localization of YAP and its paralog TAZ can potentially overcome the inhibitory effects of this compound.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of the Hippo-YAP/TAZ pathway could also contribute to resistance.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To investigate the mechanism of resistance, you can perform the following experiments:

  • Western Blot Analysis: Probe for the activation status (phosphorylation) of key components of the MAPK pathway (e.g., p-ERK, p-MEK) and JAK-STAT pathway (e.g., p-STAT3).

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Compare the expression of YAP/TAZ target genes (e.g., CTGF, CYR61) and genes associated with the MAPK and JAK-STAT pathways between your sensitive and resistant cell lines.

  • CRISPR/Cas9 Screening: A genome-wide CRISPR screen can identify genes whose loss confers resistance to this compound.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in a previously sensitive cell line.

This could indicate the development of acquired resistance.

Troubleshooting Steps:

  • Confirm Cell Line Authenticity: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling.

  • Verify Compound Integrity: Confirm the concentration and stability of your this compound stock.

  • Investigate Bypass Pathways:

    • Hypothesis: Activation of the MAPK or JAK-STAT pathway is compensating for TEAD inhibition.

    • Experiment: Perform western blots for key phosphorylated proteins in these pathways (p-ERK, p-MEK, p-STAT3) in both your sensitive parental line and the resistant derivative. An increase in phosphorylation in the resistant line would support this hypothesis.

  • Explore Combination Therapy:

    • Rationale: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway may restore sensitivity.

    • Suggested Combinations:

      • MEK Inhibitors (e.g., Trametinib): The combination of a TEAD inhibitor with a MEK inhibitor has been shown to synergistically block the proliferation of mesothelioma and lung cancer cell lines.

      • AKT Inhibitors (e.g., Ipatasertib): Concurrent inhibition of TEAD and AKT has demonstrated strong synergy in inducing cancer cell death.

Issue 2: A new cancer cell line is intrinsically resistant to this compound.

This suggests the cell line may not be dependent on the Hippo-YAP/TAZ signaling pathway for its growth and survival.

Troubleshooting Steps:

  • Assess Hippo Pathway Status:

    • Experiment: Determine the mutation status of key Hippo pathway genes like NF2, LATS1/2, and SAV1. Also, assess the baseline nuclear localization of YAP/TAZ via immunofluorescence. Cell lines with a wild-type Hippo pathway and cytoplasmic YAP/TAZ are less likely to respond to TEAD inhibitors.

  • Evaluate Dependency on Other Oncogenic Pathways:

    • Rationale: The cell line's growth may be driven by other pathways (e.g., EGFR, KRAS, PI3K).

    • Experiment: Profile the cell line for common oncogenic mutations and consider inhibitors targeting those specific pathways.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines, highlighting the difference between sensitive and resistant lines.

Cell LineCancer TypeNF2 StatusThis compound IC50 (nM)Reference
NCI-H226Malignant MesotheliomaDeficient261.3
NCI-H2052Malignant MesotheliomaHeterozygous Mutant228.7
NCI-H2452Malignant MesotheliomaWild-Type> 10,000
IMR32NeuroblastomaNot Applicable> 10,000

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture a sensitive cancer cell line (e.g., NCI-H226) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate to each new concentration before proceeding to the next.

  • Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cell line.

  • Characterization: Characterize the resulting resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

Protocol 2: Western Blot for Pathway Activation

  • Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, MEK1/2, STAT3, AKT).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the ratio of phosphorylated to total protein for each target between the sensitive and resistant cell lines.

Visualizations

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Action Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact) Hippo_Kinase_Cassette Hippo Kinase Cascade (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Kinase_Cassette Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cassette->YAP_TAZ Phosphorylates & Inhibits TEAD TEAD YAP_TAZ->TEAD Co-activates Gene_Transcription Target Gene Transcription (e.g., CTGF, CYR61) TEAD->Gene_Transcription Promotes This compound This compound This compound->TEAD Covalently Inhibits Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival

Caption: Action of this compound on the Hippo Signaling Pathway.

Resistance_Mechanism_Workflow Troubleshooting this compound Resistance Start Cell line shows This compound resistance Check_Authenticity 1. Confirm Cell Line Authenticity (STR) Start->Check_Authenticity Check_Compound 2. Verify this compound Integrity Check_Authenticity->Check_Compound Investigate_Pathways 3. Investigate Bypass Pathways (Western Blot for p-ERK, p-STAT3) Check_Compound->Investigate_Pathways Pathway_Activated Bypass Pathway Activated? Investigate_Pathways->Pathway_Activated Combination_Therapy 4. Test Combination Therapy (e.g., + MEK or AKT inhibitor) Pathway_Activated->Combination_Therapy Yes Alternative_Mechanisms Consider Alternative Resistance Mechanisms Pathway_Activated->Alternative_Mechanisms No Success Sensitivity Restored Combination_Therapy->Success

Caption: Experimental workflow for troubleshooting this compound resistance.

Combination_Therapy_Logic Logic for Combination Therapy This compound This compound TEAD TEAD This compound->TEAD Inhibits Proliferation Cancer Cell Proliferation TEAD->Proliferation Drives MAPK_Pathway MAPK Pathway (MEK, ERK) MAPK_Pathway->Proliferation Drives (Bypass) MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MAPK_Pathway Inhibits

Caption: Rationale for combining this compound with a MEK inhibitor.

References

interpreting unexpected results in mCMY020 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using mCMY020, a covalent inhibitor of the YAP-TEAD transcriptional complex.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question 1: Why am I observing inconsistent results in my cell viability assays with this compound?

Answer: Inconsistent cell viability results can stem from several factors. Refer to the table below for potential causes and recommended solutions.

Question 2: I am not seeing the expected decrease in YAP-TEAD target gene expression after this compound treatment. What could be the reason?

Answer: Several factors could contribute to the lack of an effect on target gene expression. Consider the following possibilities and troubleshooting steps.

Question 3: My Western blot results for YAP protein levels are variable after this compound treatment. How can I improve the consistency?

Answer: Variability in Western blot results can be frustrating. The following are common causes and solutions to enhance the reliability of your immunoblots.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a covalent inhibitor that targets the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. By covalently binding to a cysteine residue on TEAD, this compound disrupts the formation of the YAP-TEAD transcriptional complex, which is crucial for the expression of genes involved in cell proliferation and survival.

How should I store and handle this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing for experiments, allow the vial to equilibrate to room temperature before opening to prevent condensation.

What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line of interest. Based on published data, a starting concentration range of 1 µM to 50 µM is often used.[1]

Is this compound effective in all cancer cell lines?

This compound is particularly effective in cancer cell lines that are dependent on the Hippo pathway for their proliferation and survival, such as those with mutations in NF2.[1] Cell lines that are not dependent on the Hippo pathway may show reduced sensitivity to this compound.[1]

Data Presentation

Table 1: Example Data from a Cell Viability Assay

This table summarizes hypothetical results from a cell viability assay using different concentrations of this compound on two cancer cell lines.

Cell LineThis compound Concentration (µM)Percent Viability (Mean ± SD)
NCI-H226 (NF2-deficient)0 (Vehicle)100 ± 4.5
185 ± 5.1
552 ± 3.8
1025 ± 2.9
2010 ± 1.5
NCI-H2452 (NF2-wildtype)0 (Vehicle)100 ± 5.2
198 ± 4.8
595 ± 5.5
1092 ± 4.9
2088 ± 5.3

Table 2: Example Data from a Co-Immunoprecipitation (Co-IP) Experiment

This table shows hypothetical quantitative results from a Co-IP experiment assessing the effect of this compound on the YAP-TEAD interaction.

TreatmentInput Protein (TEAD)Immunoprecipitated Protein (YAP)Relative YAP-TEAD Interaction (%)
Vehicle Control1.00.85100
This compound (10 µM)1.00.2529.4

Experimental Protocols

Protocol 1: Cell Viability Assay Using a Resazurin-Based Reagent

This protocol outlines the steps for assessing cell viability after treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of the resazurin-based reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Calculate the percent viability for each treatment relative to the vehicle control.

Mandatory Visualizations

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Adhesion Cell-Cell Adhesion MST1_2 MST1/2 Cell-Cell Adhesion->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates Phospho_YAP_TAZ p-YAP/TAZ YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Phospho_YAP_TAZ->YAP_TAZ TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates This compound This compound This compound->TEAD inhibits binding Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat Cells with this compound or Vehicle Control A->C B Prepare this compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add Resazurin Reagent D->E F Measure Fluorescence E->F G Calculate Percent Viability and IC50 F->G

References

addressing batch-to-batch variability of mCMY020

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the batch-to-batch variability of mCMY020, a recombinant protein crucial for inducing the hypothetical "CytoGrowth" signaling pathway. Our aim is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

Q2: We are observing lower than expected downstream signaling with a new batch of this compound. What could be the cause?

A2: This is a common issue that can arise from batch-to-batch variability. The new batch may have a slightly different specific activity or concentration. We recommend performing a dose-response curve with each new lot to determine the optimal concentration needed to achieve the desired level of signaling. Refer to the "Protocol for Batch Validation" section for a detailed procedure.

Q3: Can the storage and handling of this compound affect its performance and contribute to variability?

A3: Absolutely. This compound is sensitive to temperature fluctuations and freeze-thaw cycles. Improper storage or handling can lead to protein degradation or aggregation, reducing its biological activity. Always store this compound at the recommended temperature and aliquot it into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue 1: Inconsistent results in cell proliferation assays between different batches of this compound.

  • Possible Cause: Variation in the biological activity of different this compound lots.

  • Troubleshooting Steps:

    • Perform a Bioassay for each new batch: Compare the EC50 values of the new and old batches. A significant difference in EC50 indicates a change in biological activity.

    • Normalize Concentration: Ensure that the protein concentration of each batch is accurately determined. We recommend using a standardized protein quantification method, such as a Bradford or BCA assay.

    • Check for Proper Handling: Review your storage and handling procedures to ensure they align with the product datasheet.

Issue 2: High background signal in our signaling pathway analysis.

  • Possible Cause: The presence of contaminants or aggregates in the this compound batch.

  • Troubleshooting Steps:

    • Visual Inspection: Check the reconstituted this compound solution for any visible precipitates or cloudiness.

    • Purity Analysis: If you have access to the equipment, you can perform an SDS-PAGE analysis to check for protein purity and degradation.

    • Contact Technical Support: If you suspect a quality issue with a specific batch, please contact our technical support team with the lot number and a summary of your findings.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound

Lot NumberConcentration (mg/mL)Purity (%)EC50 (ng/mL) in CytoGrowth Assay
A01231.0598.510.2
B04560.9897.915.8
C07891.1099.19.5

Experimental Protocols

Protocol for this compound Batch Validation using a Cell-Based Proliferation Assay

  • Cell Preparation:

    • Seed target cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Preparation:

    • Reconstitute the new and reference batches of this compound to a stock concentration of 100 µg/mL.

    • Prepare a series of dilutions ranging from 0.1 ng/mL to 1000 ng/mL.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the prepared this compound dilutions.

    • Include a negative control (medium only).

    • Incubate for 48 hours.

  • Proliferation Assay:

    • Add a proliferation reagent (e.g., MTT, WST-1) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the this compound concentration.

    • Calculate the EC50 value for each batch using a non-linear regression curve fit.

Mandatory Visualizations

CytoGrowth_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor This compound Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription This compound This compound This compound->Receptor Binds

Caption: Hypothetical "CytoGrowth" signaling pathway initiated by this compound.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Storage Verify Storage and Handling Start->Check_Storage Perform_QC Perform Batch Validation Protocol Check_Storage->Perform_QC Correct Contact_Support Contact Technical Support Check_Storage->Contact_Support Incorrect Compare_Data Compare EC50 and Purity to Reference Perform_QC->Compare_Data Adjust_Protocol Adjust Experimental Protocol (e.g., concentration) Compare_Data->Adjust_Protocol Within Spec Compare_Data->Contact_Support Out of Spec End Consistent Results Achieved Adjust_Protocol->End

Caption: Workflow for troubleshooting this compound batch-to-batch variability.

identifying potential artifacts in mCMY020 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing mCMY020 in functional assays. The information is designed to help identify and resolve potential artifacts and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a covalent inhibitor of the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors.[1] It acts by forming a covalent bond with a cysteine residue in the palmitate-binding pocket of TEAD, which allosterically disrupts the interaction between TEAD and its co-activator, YAP (Yes-associated protein).[2] This leads to the inhibition of YAP-driven gene transcription.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in Hippo-deficient cancer cells where the YAP-TEAD complex is the primary driver of proliferation.[1][2] For example, malignant mesothelioma cell lines with NF2 deficiency, such as NCI-H226 and NCI-H2052, show high sensitivity to this compound.[2] In contrast, cell lines with a functional Hippo pathway (NF2-wildtype) or those independent of the Hippo pathway for proliferation are significantly less sensitive.

Q3: Does this compound inhibit all TEAD isoforms equally?

A3: No, studies have shown that this compound can have differential effects on TEAD isoforms. For instance, while it has been shown to inhibit the association of YAP with TEAD2 and TEAD3, it may not have inhibitory activity towards the TEAD4 complex. This is an important consideration when working with cell lines that express different TEAD isoform profiles.

Troubleshooting Guide

This guide addresses common issues that may arise during functional assays with this compound.

Issue 1: Higher than expected IC50 value or lack of efficacy.
Potential Cause Troubleshooting Step
Cell line is not dependent on the Hippo-YAP pathway. Verify the Hippo pathway status of your cell line (e.g., NF2, LATS1/2 mutations). Use a positive control cell line known to be sensitive to this compound, such as NCI-H226.
Compound instability. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
Insufficient incubation time. As a covalent inhibitor, this compound's inhibitory effect can be time-dependent. Consider extending the incubation time to allow for sufficient covalent modification of TEAD.
High serum concentration in media. Serum proteins can bind to small molecules and reduce their effective concentration. Try reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Predominant expression of a non-sensitive TEAD isoform. Analyze the TEAD isoform expression profile of your cell line (e.g., via qPCR or Western blot). If TEAD4 is the predominant isoform, this compound may show reduced efficacy.
Issue 2: High variability between replicate wells in cell viability assays.
Potential Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a multi-channel pipette for seeding plates to ensure well-to-well consistency.
Edge effects on assay plates. Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
Incomplete dissolution of this compound. Ensure the compound is fully dissolved in the solvent before diluting it in culture media. Precipitated compound can lead to inconsistent concentrations across wells.
Cell clumping. Clumped cells can lead to uneven growth and compound exposure. Ensure complete dissociation of cells during passaging.
Issue 3: Off-target effects observed at high concentrations.
Potential Cause Troubleshooting Step
Non-specific cytotoxicity. All small molecules can exhibit off-target effects at high concentrations. Determine the optimal concentration range by performing a dose-response curve. Include a negative control compound with a similar chemical scaffold but lacking the reactive group for covalent modification to assess non-specific effects.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: Proliferative Sensitivity of Mesothelioma Cell Lines to this compound

Cell LineNF2 StatusIC50 (nM)
NCI-H226Deficient261.3
NCI-H2052Homozygous Mutant228.7
NCI-H2452Wildtype>10,000

Data summarized from a study on the effects of this compound on cell proliferation over five days.

Experimental Protocols

Cell Viability (IC50) Determination Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the overnight culture media from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 5 days for proliferation assays).

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
  • Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD pre-conjugated to magnetic or agarose beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to assess their co-precipitation. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the YAP-TEAD interaction.

Visualizations

troubleshooting_workflow start Assay Anomaly (e.g., High IC50, Variability) check_controls Review Controls (Positive/Negative/Vehicle) start->check_controls check_protocol Verify Experimental Protocol (Seeding, Reagents, Time) check_controls->check_protocol Controls OK escalate Consult Literature/ Technical Support check_controls->escalate Controls Fail check_cell_line Assess Cell Line Characteristics (Hippo status, TEAD isoforms) check_protocol->check_cell_line Protocol OK resolve Issue Resolved check_protocol->resolve Protocol Error Found troubleshoot_compound Investigate Compound (Fresh stock, Solubility) check_cell_line->troubleshoot_compound Cell Line Appropriate check_cell_line->escalate Inappropriate Cell Line troubleshoot_compound->resolve Compound Issue Found troubleshoot_compound->escalate No Obvious Cause

References

Technical Support Center: Strategies to Improve the In Vivo Efficacy of mCMY020

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of the investigational c-Myc inhibitor, mCMY020. Our goal is to equip researchers with the necessary information to optimize experimental design, enhance therapeutic efficacy, and accurately interpret results.

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical evaluation of this compound, offering potential causes and actionable solutions.

Observed Issue Potential Causes Recommended Solutions & Experimental Protocols
Low Bioavailability and Suboptimal Tumor Accumulation - Rapid metabolism and clearance of this compound.[1] - Poor solubility of the compound. - Inefficient delivery to the tumor site.1. Formulation and Delivery Vehicle Optimization: - Protocol: Encapsulate this compound in liposomal or nanoparticle-based delivery systems to protect it from rapid degradation and improve its pharmacokinetic profile. 2. Co-administration with Permeability Enhancers: - Protocol: Investigate the co-administration of agents that can transiently increase vascular permeability in the tumor microenvironment, facilitating greater drug penetration. 3. Route of Administration Adjustment: - Protocol: If using intravenous injection, compare with intraperitoneal or direct intratumoral injection to assess differences in local concentration and systemic exposure.
Lack of Significant Anti-Tumor Activity - Insufficient concentration of this compound at the tumor site to inhibit c-Myc/Max dimerization effectively.[1] - Tumor resistance mechanisms. - Redundancy in oncogenic signaling pathways.1. Pharmacodynamic Assessment: - Protocol: Collect tumor xenografts at multiple time points post-administration (e.g., 2, 8, and 24 hours) to perform co-immunoprecipitation and immunoblot analysis of c-Myc and Max protein expression to confirm target engagement.[1] 2. Combination Therapy Exploration: - Protocol: Based on the tumor model, consider combination therapies. For instance, combining this compound with a non-DNA damaging agent could offer a two-pronged attack by directly targeting cancer cells and inducing an immune response.[2] 3. Dose Escalation Study: - Protocol: Conduct a dose-escalation study in a relevant xenograft model to determine the maximum tolerated dose (MTD) and assess the dose-response relationship for anti-tumor activity.
Observed In Vivo Toxicity or Adverse Effects - Off-target effects of this compound. - High systemic exposure leading to toxicity in healthy tissues. - Immune-related adverse events.1. Comprehensive Toxicity Profiling: - Protocol: Monitor animal body weight daily during the treatment period.[1] Conduct regular complete blood counts (CBC) and serum chemistry panels to assess organ function. Perform histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study. 2. Targeted Delivery Strategies: - Protocol: Conjugate this compound to a tumor-targeting ligand (e.g., an antibody or peptide) to increase its accumulation at the tumor site while minimizing exposure to healthy tissues.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the in vivo application of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a small molecule inhibitor of the c-Myc/Max protein-protein interaction. By disrupting the c-Myc/Max dimerization, it aims to prevent the transcriptional activation of c-Myc target genes that are critical for cell proliferation and tumor growth.

Q2: How can I confirm that this compound is reaching the tumor and engaging its target in vivo?

A2: To confirm target engagement, you can perform co-immunoprecipitation followed by immunoblotting for c-Myc and Max from tumor lysates of treated animals. A significant reduction in the c-Myc/Max complex compared to vehicle-treated controls would indicate target engagement. Additionally, liquid chromatography-tandem mass spectrometry (LC/MS/MS) can be used to quantify the concentration of this compound in plasma and tumor tissue.

Q3: What are the key pharmacokinetic parameters to consider for this compound?

A3: Key parameters include plasma half-life, peak plasma concentration (Cmax), and peak tumor concentration. For a similar c-Myc inhibitor, 10074-G5, the plasma half-life in mice was approximately 37 minutes, with the peak plasma concentration being about 10-fold higher than the peak tumor concentration. This highlights the challenge of achieving sufficient drug levels in the tumor.

Q4: What preclinical models are most suitable for evaluating the efficacy of this compound?

A4: Xenograft models using human cancer cell lines with known c-Myc overexpression, such as Daudi Burkitt's lymphoma, are commonly used. Patient-derived xenograft (PDX) models that more closely recapitulate human tumor biology are also highly recommended. For certain cancer types like neuroblastoma, exploring combination therapies that can induce an immune response may be beneficial.

Q5: What are potential combination strategies to enhance the efficacy of this compound?

A5: Combining this compound with agents that have complementary mechanisms of action could be a powerful strategy. For example, combining it with drugs that inhibit DNA repair or with histone deacetylase (HDAC) inhibitors may create a synergistic anti-tumor effect. Furthermore, combination with immunotherapy could be explored, as some targeted therapies have been shown to induce an immune response.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental designs and biological mechanisms, the following diagrams are provided.

cluster_0 In Vivo Efficacy Troubleshooting Workflow Start Suboptimal In Vivo Efficacy Observed PD_Analysis Assess Target Engagement (PD) Start->PD_Analysis Formulation Optimize Formulation & Delivery (e.g., Nanoparticles) Efficacy_Improved Improved Efficacy Formulation->Efficacy_Improved Dose Conduct Dose Escalation Study Combination Explore Combination Therapies Dose->Combination Combination->Efficacy_Improved PD_Analysis->Formulation Target Not Engaged PD_Analysis->Dose Target Engaged, Low Efficacy

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

cluster_1 This compound Proposed Mechanism of Action cMyc c-Myc Dimer c-Myc/Max Dimer cMyc->Dimer Max Max Max->Dimer EBox E-Box DNA Sequence Dimer->EBox Binds to Transcription Gene Transcription (Proliferation, Growth) EBox->Transcription Initiates This compound This compound This compound->Dimer Inhibits Dimerization

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

A Comparative Guide to YAP-TEAD Inhibitors: mCMY020 Versus Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the YAP-TEAD transcriptional complex: mCMY020, a novel covalent inhibitor, and verteporfin, a repurposed photosensitizer. The Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo signaling pathway. When translocated to the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation, survival, and organ growth. Dysregulation of the Hippo pathway and subsequent activation of the YAP-TEAD complex are implicated in the development and progression of various cancers, making this interaction a critical target for therapeutic intervention.

Mechanism of Action

The two inhibitors, this compound and verteporfin, disrupt the YAP-TEAD interaction through distinct mechanisms.

This compound is a potent, covalent pan-TEAD inhibitor. It functions by occupying a conserved, central palmitoylation site on TEAD proteins. This covalent modification of the TEAD proteins allosterically inhibits their interaction with YAP, thereby suppressing the transcription of YAP-dependent genes.

Verteporfin , originally developed as a photosensitizer for photodynamic therapy, has been identified as an inhibitor of the YAP-TEAD interaction independent of its photosensitizing properties. While its exact mechanism is still being fully elucidated, studies suggest that verteporfin may disrupt the YAP-TEAD complex by directly binding to YAP. Some evidence indicates that verteporfin treatment increases the levels of 14-3-3σ, a chaperone protein that sequesters phosphorylated YAP in the cytoplasm, preventing its nuclear translocation and interaction with TEAD.[1]

cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus cluster_Inhibitors Inhibitors MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates YAP-P YAP-P YAP->YAP-P Phosphorylation Nuclear Translocation Nuclear Translocation YAP->Nuclear Translocation Cytoplasmic Sequestration\n(14-3-3σ binding) Cytoplasmic Sequestration (14-3-3σ binding) YAP-P->Cytoplasmic Sequestration\n(14-3-3σ binding) YAP_n YAP Nuclear Translocation->YAP_n YAP (nuclear) YAP-TEAD Complex YAP-TEAD Complex YAP_n->YAP-TEAD Complex TEAD TEAD TEAD->YAP-TEAD Complex Gene Transcription\n(e.g., CTGF, CYR61) Gene Transcription (e.g., CTGF, CYR61) YAP-TEAD Complex->Gene Transcription\n(e.g., CTGF, CYR61) activates This compound This compound This compound->TEAD covalently binds palmitoylation site Verteporfin Verteporfin Verteporfin->YAP-P promotes sequestration Verteporfin->YAP-TEAD Complex disrupts interaction

Caption: YAP-TEAD Signaling Pathway and Inhibitor Action.

Performance Data

The following tables summarize the quantitative data on the efficacy of this compound and verteporfin from published studies. Direct comparison is limited, as most studies evaluate these compounds under different experimental conditions.

Inhibitor Assay Cell Line IC50 Reference
This compoundTEAD-LUC ReporterMCF-7162.1 nM[2]
This compoundCell ViabilityNCI-H226 (NF2-deficient)261.3 nM[2]
This compoundCell ViabilityNCI-H2052 (NF2-mutant)228.7 nM[2]
VerteporfinCell ViabilityOVCAR3 (Ovarian Cancer)10.55 µM[3]
VerteporfinCell ViabilityOVCAR8 (Ovarian Cancer)17.92 µM
VerteporfinCell Viability92.1 (Uveal Melanoma)4.67 µM
VerteporfinCell ViabilityMel 270 (Uveal Melanoma)6.43 µM

Table 1: IC50 Values for this compound and Verteporfin in Various Assays.

Assay Inhibitor (Concentration) Cell Line Result Reference
Gal4-TEAD4 Luciferase ReporterThis compound (20 µM)HEK293T96% decrease in signal
Gal4-TEAD4 Luciferase ReporterVerteporfin (20 µM)HEK293T88% decrease in signal

Table 2: Direct Comparison in a Luciferase Reporter Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD in response to inhibitor treatment.

start Start seed_cells Seed cells with TEAD reporter construct in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound or Verteporfin incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells measure_luminescence Measure luminescence using a plate reader lyse_cells->measure_luminescence analyze_data Analyze data and calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for TEAD Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T or MCF-7) stably or transiently transfected with a TEAD-responsive luciferase reporter construct into a 96-well plate at a predetermined density.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound, verteporfin, and a vehicle control (e.g., DMSO). Replace the cell culture medium with medium containing the different concentrations of the inhibitors.

  • Incubation: Incubate the treated cells for an additional 24 to 48 hours.

  • Lysis and Substrate Addition: Remove the medium and lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (e.g., luciferin) to each well.

  • Measurement: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or verteporfin. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the YAP-TEAD protein-protein interaction by the inhibitors.

start Start treat_cells Treat cells with inhibitor (this compound or Verteporfin) start->treat_cells lyse_cells Lyse cells and prepare protein lysate treat_cells->lyse_cells incubate_antibody Incubate lysate with anti-YAP or anti-TEAD antibody lyse_cells->incubate_antibody add_beads Add Protein A/G beads to capture antibody-protein complexes incubate_antibody->add_beads wash_beads Wash beads to remove non-specific binding add_beads->wash_beads elute_proteins Elute proteins from beads wash_beads->elute_proteins western_blot Analyze eluted proteins by Western Blot for TEAD or YAP elute_proteins->western_blot end End western_blot->end

Caption: Workflow for Co-Immunoprecipitation Assay.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitor or vehicle control. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G-agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-YAP).

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the interacting protein (e.g., anti-TEAD). A reduced signal in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.

Summary and Conclusion

Both this compound and verteporfin are valuable tools for studying the function of the YAP-TEAD complex and hold potential as therapeutic agents.

  • This compound demonstrates high potency with IC50 values in the nanomolar range for both transcriptional inhibition and cell viability in Hippo-deficient cancer cells. Its covalent and specific mechanism of action, targeting the TEAD palmitoylation site, makes it a highly selective research tool and a promising candidate for further drug development.

  • Verteporfin is a well-established YAP-TEAD inhibitor that acts through a different, non-covalent mechanism. While generally less potent than this compound, with IC50 values typically in the low micromolar range, it has been widely used to probe the biological consequences of YAP-TEAD inhibition in a variety of cancer models. Its established clinical use for other indications provides a foundation of known safety and pharmacokinetic properties.

The choice between this compound and verteporfin will depend on the specific research question and experimental context. For studies requiring high potency and a specific, covalent mode of action, this compound is a superior choice. Verteporfin remains a relevant and useful tool, particularly when a non-covalent inhibitor is preferred or when building upon the extensive existing literature that utilizes this compound. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments aimed at targeting the oncogenic YAP-TEAD axis.

References

A Comparative Guide to the Efficacy of mCMY020 and Other TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway and its downstream effectors, the TEA Domain (TEAD) transcription factors, have emerged as critical targets in oncology. The aberrant activation of the YAP/TAZ-TEAD transcriptional complex drives cellular proliferation, metastasis, and chemoresistance in a variety of cancers. This has spurred the development of numerous small molecule inhibitors targeting TEAD. This guide provides a comparative analysis of the efficacy of mCMY020, a covalent TEAD inhibitor, against other notable TEAD inhibitors, supported by experimental data.

Mechanism of Action of TEAD Inhibitors

TEAD inhibitors can be broadly classified based on their mechanism of action:

  • Covalent Inhibitors: These compounds, including this compound, form a covalent bond with a cysteine residue in the central palmitate-binding pocket of TEAD proteins. This modification allosterically disrupts the YAP/TAZ-TEAD interaction and inhibits TEAD's transcriptional activity.

  • Allosteric Non-Covalent Inhibitors: These molecules bind to the TEAD lipid pocket non-covalently, inducing a conformational change that prevents the binding of YAP/TAZ.

  • Direct Interface Inhibitors: A newer class of inhibitors that directly bind to the YAP/TAZ-TEAD protein-protein interaction interface, preventing their association.

Quantitative Comparison of TEAD Inhibitor Efficacy

The following table summarizes the in vitro efficacy of this compound and other selected TEAD inhibitors across various assays and cell lines. The data is compiled from multiple publicly available sources and presented to facilitate a comparative assessment.

InhibitorTarget/MechanismBiochemical IC50 (TEAD Palmitoylation/Binding)Transcriptional Reporter Assay IC50Cell Proliferation GI50/IC50Cell Line(s)Reference(s)
This compound Covalent pan-TEAD (palmitoylation site)91.9 nM (TEAD4)162.1 nM (TEAD-LUC)~200-400 nMNCI-H226, NCI-H2052[1][2]
MYF-03-69 Covalent pan-TEAD (palmitoylation site)143 nM (TEAD2), 173 nM (TEAD4), 385 nM (TEAD1), 558 nM (TEAD3)56 nM~100-200 nMNCI-H226, MSTO-211H
K-975 Covalent pan-TEAD (palmitoylation site)Not specified~10-20 nM (TEAD-Luc)20 nMNCI-H226
IAG933 Direct YAP/TAZ-TEAD interaction inhibitor9 nM (Avi-human TEAD4)11-26 nM13-91 nMMSTO-211H, NCI-H226[3][4]
GNE-7883 Allosteric pan-TEAD13-37 nM (vs. lipid); 13-93 nM (vs. YAP)Not specified115 nM (OVCAR-8), 333 nM (NCI-H226)OVCAR-8, NCI-H226[5]
VT-107 Pan-TEAD palmitoylation inhibitor4.93 nMNot specifiedPotent inhibition at 0.1-1 µMNCI-H226, NCI-H2052
TED-347 Covalent allosteric (YAP-TEAD interaction)Kᵢ of 10.3 µM (TEAD4)EC50 of 5.9 µMNot specifiedGBM43
DC-TEADin1072 Covalent TEAD1/3 selective0.61 µM (TEAD1), 0.58 µM (TEAD3)Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from publicly available literature and may require optimization for specific experimental conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • TEAD inhibitor compounds

  • Cancer cell lines (e.g., NCI-H226, MSTO-211H)

  • 96-well clear bottom plates

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of the TEAD inhibitor compounds in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TEAD Transcriptional Reporter Assay (Luciferase-based)

This assay measures the transcriptional activity of TEAD by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter.

Materials:

  • TEAD inhibitor compounds

  • HEK293T or other suitable cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Constitutively active YAP/TAZ expression plasmid (optional, for enhanced signal)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. A YAP/TAZ expression plasmid can also be included.

  • After 24 hours of transfection, treat the cells with serial dilutions of the TEAD inhibitor compounds.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Co-Immunoprecipitation (Co-IP) Assay

This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Materials:

  • TEAD inhibitor compounds

  • Cell line expressing tagged YAP and TEAD proteins (e.g., HA-YAP and FLAG-TEAD)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against one of the tagged proteins (e.g., anti-FLAG antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-HA and anti-FLAG)

Protocol:

  • Culture cells expressing tagged YAP and TEAD proteins and treat with the TEAD inhibitor or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the supernatant with an antibody against the "bait" protein (e.g., anti-FLAG for FLAG-TEAD) to form an antibody-protein complex.

  • Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" (FLAG) and "prey" (HA) proteins to detect the interaction. A decrease in the amount of co-immunoprecipitated HA-YAP in the inhibitor-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Visualizations

Hippo-YAP-TEAD Signaling Pathway

The following diagram illustrates the core components and regulatory mechanisms of the Hippo signaling pathway, leading to the activation of TEAD-mediated transcription.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 inhibits GPCR Signaling GPCR Signaling GPCR Signaling->LATS1_2 MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ cytoplasmic retention Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound & other TEAD inhibitors This compound->TEAD inhibits CoIP_Workflow start Start: Cells expressing tagged YAP and TEAD treatment Treat cells with TEAD inhibitor or vehicle start->treatment lysis Cell Lysis treatment->lysis incubation Incubate lysate with anti-tag antibody lysis->incubation capture Capture antibody-protein complexes with beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis end End: Assess disruption of YAP-TEAD interaction analysis->end

References

Validating mCMY020's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of mCMY020 and alternative TEAD inhibitors in xenograft models. The data presented is intended to offer an objective overview of the current landscape of YAP-TEAD targeted therapies in preclinical development.

Mechanism of Action: Covalent Inhibition of TEAD

This compound is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its mechanism of action involves irreversible binding to a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins.[1][2] This covalent modification disrupts the binding of the transcriptional co-activator Yes-associated protein (YAP), thereby inhibiting the transcription of downstream genes responsible for cell proliferation and survival.[3] This targeted approach makes this compound a promising candidate for cancers driven by the Hippo signaling pathway, where the YAP-TEAD interaction is often dysregulated.

dot

cluster_0 Hippo Pathway (Inactive) cluster_1 This compound Intervention YAP YAP TEAD TEAD YAP->TEAD Binding YAP_inactive YAP Gene_Expression Oncogenic Gene Expression TEAD->Gene_Expression Activation TEAD_inhibited TEAD (Inhibited) Nucleus Nucleus No_Gene_Expression Tumor Growth Inhibition This compound This compound This compound->TEAD TEAD_inhibited->No_Gene_Expression Inhibition YAP_inactive->TEAD_inhibited Binding Blocked

Caption: Signaling pathway of this compound action.

Comparative Efficacy in NCI-H226 Xenograft Model

The NCI-H226 malignant pleural mesothelioma cell line is a well-established model for studying Hippo pathway-deficient cancers. Several TEAD inhibitors have been evaluated in xenograft models using these cells. The following table summarizes the reported anti-tumor efficacy.

CompoundDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
MYF-03-176 (this compound analog)30 mg/kg, oral, twice daily, 28 days54% average tumor regression
MYF-03-176 (this compound analog)75 mg/kg, oral, twice daily, 28 days68% average tumor regression
Unnamed Pan-TEAD Inhibitor 30 mg/kg, oral, once daily>100% TGI
Unnamed Pan-TEAD Inhibitor 100 mg/kg, oral, once daily>100% TGI
GNE-7883 250 mg/kg, subcutaneous, 4 days on/2 days offSignificant tumor growth inhibition
Unnamed Selective TEAD Inhibitor Not specifiedReduced tumor growth

Experimental Protocol: NCI-H226 Xenograft Model

The following protocol is based on a study of the this compound-related covalent TEAD inhibitor, MYF-03-176, and serves as a representative example for evaluating such compounds in a xenograft model.

1. Cell Line and Culture:

  • NCI-H226 human malignant pleural mesothelioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used.

  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

3. Tumor Implantation:

  • NCI-H226 cells are harvested, washed, and resuspended in a 1:1 mixture of culture medium and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).

  • When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

5. Drug Administration:

  • The test compound (e.g., MYF-03-176) is formulated in a suitable vehicle.

  • The compound is administered orally via gavage at the specified doses (e.g., 30 mg/kg and 75 mg/kg) twice daily for a period of 28 days.

  • The control group receives the vehicle only.

6. Endpoint Measurement and Data Analysis:

  • Tumor volume and body weight are measured at regular intervals throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition or regression is calculated and statistical analysis is performed to determine significance.

dot

Start Start Cell_Culture NCI-H226 Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound analog) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Endpoint Analysis (Tumor Weight) Data_Collection->Endpoint End End Endpoint->End

Caption: Xenograft model experimental workflow.

Conclusion

This compound and related covalent TEAD inhibitors have demonstrated significant anti-cancer activity in preclinical xenograft models, particularly in Hippo-deficient cancers like malignant pleural mesothelioma. The data suggests a potent and on-target effect, leading to tumor regression. Further investigation and clinical trials of these compounds are warranted to translate these promising preclinical findings into effective cancer therapies.

References

A Head-to-Head Comparison of TEAD Inhibitors: mCMY020 and K-975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent covalent inhibitors of the TEA Domain (TEAD) transcription factors: mCMY020 and K-975. Both compounds target the YAP/TAZ-TEAD interface, a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document summarizes their performance based on available preclinical data, details the experimental protocols used for their characterization, and visualizes the underlying biological and experimental frameworks.

At a Glance: Key Performance Indicators

A summary of the key characteristics and in vitro efficacy of this compound and K-975 is presented below. It is important to note that the inhibitory concentrations were determined using different experimental durations (5 days for this compound and variable durations for K-975), which may influence the absolute values.

FeatureThis compoundK-975
Target Covalent TEAD inhibitorPotent, selective, and orally active covalent TEAD inhibitor
Mechanism of Action Covalently binds to a conserved cysteine in the central palmitoylation pocket of TEADs, inhibiting YAP-driven transcription.Covalently binds to Cys359 in the palmitate-binding pocket of TEAD, inhibiting YAP1/TAZ-TEAD protein-protein interactions.[1]
Reported IC50/GI50 Values NCI-H226: 261.3 nM (IC50, 5-day assay)NCI-H2052: 228.7 nM (IC50, 5-day assay)NCI-H226: 30 nM (GI50)NCI-H2052: 180 nM (GI50)MSTO-211H: < 100 nM (IC50)
Effect on TEAD Paralogs Inhibits YAP association with TEAD1, TEAD2, and TEAD3, with no observed effect on TEAD4.Pan-TEAD inhibitor.
In Vivo Activity Data not available from searched sources.Demonstrates anti-tumor effect in malignant pleural mesothelioma (MPM) xenograft mouse models.[1]

The YAP-TEAD Signaling Pathway: A Key Oncogenic Axis

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration. Both this compound and K-975 are designed to disrupt this interaction, thereby inhibiting the oncogenic functions of YAP/TAZ.

YAP_TEAD_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibitor Action Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Kinase Cascade (MST1/2, LATS1/2) Mechanical Stress Mechanical Stress Mechanical Stress->Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP_TAZ Phosphorylation YAP_TAZ_p Phosphorylated YAP/TAZ YAP_TAZ_p->YAP_TAZ Dephosphorylation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD1-4 YAP_TAZ_n->TEAD Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activation Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation Inhibitor This compound / K-975 Inhibitor->TEAD Covalent Binding (Palmitate Pocket)

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound and K-975.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TEAD inhibitors.

Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • TEAD inhibitor (this compound or K-975) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the TEAD inhibitor in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired period (e.g., 5 days for this compound).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Add serially diluted inhibitor A->B C Incubate for desired duration B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for a typical MTT-based cell proliferation assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a cellular context.

Materials:

  • Cell culture dishes

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein (e.g., anti-TEAD)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-YAP and anti-TEAD)

Procedure:

  • Culture cells to an appropriate confluency and treat with the TEAD inhibitor or vehicle control for the desired time.

  • Lyse the cells on ice using a gentle lysis buffer to maintain protein-protein interactions.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-TEAD) to form an antibody-protein complex.

  • Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the "prey" protein (e.g., YAP) and the "bait" protein (e.g., TEAD).

CoIP_Workflow A Cell Lysis B Incubate lysate with bait antibody (e.g., anti-TEAD) A->B C Add Protein A/G beads B->C D Wash beads to remove non-specific proteins C->D E Elute bound proteins D->E F Analyze eluate by SDS-PAGE and Western Blot E->F G Probe for prey protein (e.g., anti-YAP) F->G

Caption: A simplified workflow for a co-immunoprecipitation experiment.

Summary and Future Directions

Both this compound and K-975 are potent covalent inhibitors of the YAP-TEAD interaction, a promising therapeutic target in cancers with a dysregulated Hippo pathway. K-975 appears to be a more potent inhibitor in the NCI-H226 cell line based on the available data, though differences in experimental protocols should be considered. Furthermore, K-975 has demonstrated in vivo anti-tumor activity. The differential effects of this compound on TEAD paralogs may offer a more selective therapeutic window, a hypothesis that requires further investigation.

For drug development professionals, the choice between these or similar compounds will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the target cancer. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their preclinical efficacy.

References

Cross-Validation of mCMY020's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mCMY020's performance against other TEAD inhibitors, supported by experimental data and detailed protocols. This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2] By targeting a conserved cysteine in the palmitoylation pocket of TEADs, this compound effectively disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the suppression of YAP-driven gene transcription and the proliferation of Hippo-deficient cancer cells.[1][2]

This guide will delve into the comparative efficacy of this compound, detail the experimental methodologies to validate its mechanism of action, and provide visual representations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of TEAD Inhibitors

The efficacy of this compound and other notable TEAD inhibitors has been evaluated in various cancer cell lines, particularly those with a dysregulated Hippo pathway (e.g., NF2-mutant mesothelioma). The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: Comparison of IC50 Values for TEAD Transcriptional Activity Inhibition

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound TEAD-LUC MCF-7Luciferase Reporter~300[3]
MYF-03-69 NCI-H226TEAD Luciferase Reporter45
MYF-03-176 NCI-H226TEAD Luciferase Reporter11
K-975 NCI-H226TEAD Luciferase Reporter~30
VT103 NCI-H226TEAD Luciferase Reporter<10
IAG933 MSTO-211HTEAD Target Gene Expression11-26
IAG933 NCI-H226TEAD Target Gene Expression11-26

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparison of Anti-proliferative Activity (IC50/GI50) in Hippo-Deficient Cancer Cell Lines

CompoundNCI-H226 (NF2-mutant)MSTO-211H (LATS1/2-deficient)NCI-H2052 (NF2-mutant)Reference
This compound ~1 µMNot ReportedNot Reported
MYF-03-69 Potent Inhibition (GR50)Potent Inhibition (GR50)Not Reported
MYF-03-176 More potent than MYF-03-69Not ReportedNot Reported
IAG933 73 nM (GI50)13-91 nM (GI50)13-91 nM (GI50)
VT-107 Strong InhibitionNot ReportedStrong Inhibition
K-975 Strong InhibitionNot ReportedStrong Inhibition

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. GR50 refers to the concentration for 50% growth rate inhibition.

Table 3: Comparison of Inhibitory Activity (IC50) Against TEAD Isoforms

CompoundTEAD1 (nM)TEAD2 (nM)TEAD3 (nM)TEAD4 (nM)Reference
This compound Covalently targets all 4 paralogsCovalently targets all 4 paralogsCovalently targets all 4 paralogsCovalently targets all 4 paralogs
MYF-03-69 385143558173

Experimental Protocols

To validate the mechanism of action of this compound and compare it with other TEAD inhibitors, the following key experiments are crucial.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other TEAD inhibitors (e.g., ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: For MTS assays, directly measure the absorbance at 490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan crystals, and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

YAP-TEAD Co-Immunoprecipitation (Co-IP)

This experiment verifies that the compound disrupts the interaction between YAP and TEAD proteins.

Protocol:

  • Cell Lysis: Treat Hippo-deficient cancer cells (e.g., NCI-H226) with this compound, a control compound, or vehicle for 24 hours. Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-TEAD1 antibody (or other TEAD isoform-specific antibodies) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against YAP and TEAD1.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.

  • Analysis: A decrease in the amount of YAP co-precipitated with TEAD1 in the this compound-treated sample compared to the control indicates the disruption of the YAP-TEAD interaction.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Hippo_Signaling_Pathway Ext_Signals Extracellular Signals (e.g., Cell Density, Mechanical Stress) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Core YAP YAP Hippo_Core->YAP P TEAD TEAD YAP->TEAD Nucleus Nucleus YAP->Nucleus Translocation TEAD->Nucleus Transcription Target Gene Transcription (Proliferation, Survival) TEAD->Transcription This compound This compound This compound->TEAD Inhibition Inhibition

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow Start Start: Select Hippo-deficient cancer cell lines Treatment Treat cells with This compound & other TEAD inhibitors Start->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability CoIP Co-Immunoprecipitation (YAP-TEAD) Treatment->CoIP IC50 Determine IC50 values for proliferation inhibition Viability->IC50 Disruption Assess disruption of YAP-TEAD interaction CoIP->Disruption Comparison Comparative Analysis of Efficacy IC50->Comparison Disruption->Comparison

Caption: Experimental workflow for the cross-validation of this compound's mechanism of action.

Logical_Relationship This compound This compound Covalent_Binding Covalently binds to TEAD palmitoylation pocket This compound->Covalent_Binding YAP_TEAD_Disruption Disrupts YAP-TEAD protein-protein interaction Covalent_Binding->YAP_TEAD_Disruption Transcription_Inhibition Inhibits TEAD-mediated gene transcription YAP_TEAD_Disruption->Transcription_Inhibition Proliferation_Inhibition Inhibits proliferation of Hippo-deficient cancer cells Transcription_Inhibition->Proliferation_Inhibition Therapeutic_Potential Therapeutic Potential in Cancer Proliferation_Inhibition->Therapeutic_Potential

References

Independent Verification of mCMY020's Potency and Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rigorous evaluation of novel chemical probes is paramount. This guide provides an independent verification of the potency and selectivity of mCMY020, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The performance of this compound is objectively compared with other known TEAD inhibitors, supported by experimental data and detailed methodologies to aid in the critical assessment and potential application of this compound in research.

Introduction to this compound and the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional output of the Hippo pathway is primarily mediated by the interaction of the transcriptional co-activator Yes-associated protein (YAP) with the TEAD family of transcription factors (TEAD1-4). Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy.

This compound is a novel, covalent inhibitor identified through high-throughput screening that targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. This covalent modification is designed to allosterically inhibit the interaction between YAP and TEAD, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.

Comparative Analysis of Potency

The potency of this compound has been evaluated in various in vitro and cell-based assays. For a comprehensive comparison, this guide includes data on several other TEAD inhibitors, including MYF-03-69, K-975, TED-347, VT-107, and IK-930.

Biochemical and Cellular Potency

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for assessing the potency of an inhibitor. The following table summarizes the available data for this compound and its alternatives.

CompoundAssay TypeTarget/Cell LineIC50/GI50 (nM)Reference
This compound TEAD Luciferase ReporterMCF-7162.1[1]
Cell ProliferationNCI-H226 (NF2-deficient)261.3[1]
Cell ProliferationNCI-H2052 (NF2-mutant)228.7[1]
MYF-03-69TEAD PalmitoylationTEAD1385[2]
TEAD PalmitoylationTEAD2143[2]
TEAD PalmitoylationTEAD3558
TEAD PalmitoylationTEAD4173
TEAD Transcriptional ActivityNCI-H226 Reporter56
K-975Cell ProliferationNCI-H226~20
TED-347YAP-TEAD4 Interaction (EC50)Biochemical5900
TEAD4 Inactivation (Ki)Biochemical10300
VT-107YAP Reporter AssayHEK293T4.93
IK-930TEAD Reporter Assay (EC50)Cellular25
Cell ProliferationNF2-mutant mesothelioma21

Selectivity Profile of this compound

Selectivity is a critical attribute of a chemical probe, defining its utility in specifically interrogating a biological target. The selectivity of this compound has been assessed by its ability to differentiate between the four TEAD paralogs.

Differential Inhibition of YAP-TEAD Interaction

Co-immunoprecipitation experiments have revealed a nuanced selectivity profile for this compound. While it is a covalent binder to the palmitate pocket of all four TEAD paralogs, its ability to disrupt the YAP-TEAD complex varies among the family members.

CompoundTEAD1TEAD2TEAD3TEAD4Reference
This compound InhibitionInhibitionInhibitionNo Inhibition
MYF-03-69Inhibition-InhibitionInhibition

This table is based on qualitative co-immunoprecipitation data and indicates whether the compound was observed to inhibit the interaction between YAP and the respective TEAD paralog.

Experimental Protocols

To ensure the reproducibility and independent verification of the presented data, detailed methodologies for the key experiments are provided below.

TEAD Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of TEAD in a cellular context.

  • Cell Line: An MCF-7 cell line stably expressing a luciferase reporter gene under the control of eight tandem TEAD response elements (8xGTIIC-Luc) is used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound (e.g., this compound) for 24 hours.

    • Following treatment, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to TEAD transcriptional activity, is measured using a luminometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

The FP assay is a biochemical method used to monitor the binding of a small fluorescently labeled peptide (derived from YAP) to the TEAD protein. Inhibition of this interaction by a small molecule results in a decrease in the polarization of the emitted light.

  • Reagents:

    • Recombinant TEAD4 YAP-binding domain (YBD).

    • A fluorescently labeled peptide derived from the YAP omega loop (e.g., TMR-YAP).

  • Procedure:

    • The TEAD4-YBD and TMR-YAP peptide are incubated together in a buffer to allow for binding, resulting in a high fluorescence polarization signal.

    • The test compound is added at various concentrations.

    • The fluorescence polarization is measured after an incubation period.

    • A decrease in polarization indicates displacement of the TMR-YAP peptide from TEAD4-YBD by the inhibitor.

    • IC50 values are determined from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Complex

Co-IP is used to qualitatively or semi-quantitatively assess the interaction between YAP and TEAD proteins within a cellular lysate.

  • Cell Culture and Transfection:

    • HEK293T cells are co-transfected with plasmids expressing tagged versions of YAP (e.g., HA-YAP) and a specific TEAD paralog (e.g., FLAG-TEAD1).

  • Procedure:

    • Transfected cells are treated with the test compound or a vehicle control for a specified period (e.g., 24 hours).

    • Cells are then lysed in a buffer that preserves protein-protein interactions.

    • An antibody targeting the tag on the "bait" protein (e.g., anti-FLAG antibody for FLAG-TEAD1) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are used to pull down the antibody-protein complex.

    • After washing to remove non-specific binders, the precipitated proteins are eluted and analyzed by Western blotting using an antibody against the tag of the "prey" protein (e.g., anti-HA antibody for HA-YAP).

    • A reduction in the amount of co-precipitated prey protein in the presence of the inhibitor indicates disruption of the protein-protein interaction.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_Hippo Hippo Pathway (Active) cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates Cytoplasm Cytoplasm YAP->Cytoplasm sequestered TEAD TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription activates YAP_dephospho YAP (dephosphorylated) YAP_dephospho->TEAD binds This compound This compound This compound->TEAD covalently binds & inhibits Hippo Pathway (Inactive) Hippo Pathway (Inactive) Hippo Pathway (Inactive)->YAP_dephospho allows nuclear translocation

Figure 1. The Hippo Signaling Pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_Potency Potency Determination cluster_Selectivity Selectivity Determination Luciferase Assay Luciferase Assay IC50 (Transcriptional Activity) IC50 (Transcriptional Activity) Luciferase Assay->IC50 (Transcriptional Activity) Cell Proliferation Assay Cell Proliferation Assay IC50/GI50 (Cell Growth) IC50/GI50 (Cell Growth) Cell Proliferation Assay->IC50/GI50 (Cell Growth) Co-IP Co-Immunoprecipitation Differential YAP-TEAD\nParalog Interaction Differential YAP-TEAD Paralog Interaction Co-IP->Differential YAP-TEAD\nParalog Interaction This compound This compound This compound->Luciferase Assay This compound->Cell Proliferation Assay This compound->Co-IP

Figure 2. Workflow for the experimental verification of this compound's potency and selectivity.

References

Navigating the Therapeutic Window: A Comparative Guide to the Safety Profiles of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of TEAD inhibitors as a promising class of anti-cancer therapeutics has generated significant excitement within the oncology community. By targeting the final transcriptional node of the Hippo pathway, these inhibitors offer a novel strategy to combat tumors driven by YAP/TAZ activation. However, as with any new therapeutic modality, a thorough understanding of their safety and toxicity profiles is paramount for successful clinical translation. This guide provides a comparative overview of the safety profiles of prominent TEAD inhibitors currently in development, supported by available preclinical and clinical data.

Key Safety Considerations in TEAD Inhibition

A recurring theme in the safety evaluation of TEAD inhibitors is the potential for on-target toxicities, particularly nephrotoxicity. The Hippo-YAP/TAZ signaling pathway plays a crucial role in the maintenance and function of podocytes, specialized cells in the kidney glomerulus essential for filtration. Inhibition of TEAD can disrupt this delicate balance, leading to reversible proteinuria and albuminuria, which appear to be a class effect of these inhibitors. Other commonly reported adverse events include fatigue, nausea, and peripheral edema.

Comparative Safety Profiles of Investigational TEAD Inhibitors

The following table summarizes the available safety data for several TEAD inhibitors in various stages of development. It is important to note that the level of detail varies, with more comprehensive data available for inhibitors in later-stage clinical trials.

InhibitorDevelopment PhaseModel SystemKey Adverse EventsReported Grade (if available)Onset and Reversibility
VT3989 Phase 1/2 Clinical Trial (NCT04665206)HumanAlbuminuria, Proteinuria, Peripheral Edema, Fatigue, Nausea, Increased ALT/AST, Cardiomyopathy (rare)Grade 1-3 for most common AEs; one case of Grade 4 cardiomyopathy reported.[1]Proteinuria and albuminuria are reported to be reversible with dose adjustment or interruption.[2]
K-975 PreclinicalRat, MonkeyProteinuria, Glomerular Podocyte Foot Process EffacementNot applicableProteinuria was reversible after a 2-week recovery period in rat studies.[3][4]
IK-930 Phase 1 Clinical Trial (NCT05228015)HumanProteinuria, Nausea, Fatigue, Diarrhea, Reversible Liver Enzyme ElevationProteinuria reported as Grade 1-2. Liver enzyme elevation up to Grade 3-4, deemed possibly treatment-related in some cases.Liver enzyme elevation was reported as reversible.
IAG933 Phase 1 Clinical Trial (NCT04857372)HumanProteinuria, QTc ProlongationProteinuria reported up to Grade 2.Proteinuria was generally reversible.
SW-682 Phase 1 Clinical TrialMouse (preclinical)Well-tolerated with no adverse effects noted or body weight loss in preclinical studies.Not applicableNot applicable
ISM6331 Phase 1 Clinical Trial (NCT06566079)Animal (preclinical)Favorable safety profile with few side effects and low risk of drug interaction in preclinical studies.Not applicableNot applicable

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches relevant to TEAD inhibitor safety, the following diagrams are provided.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 MST1_2->LATS1_2 +P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes TEAD_Inhibitor TEAD Inhibitor TEAD_Inhibitor->TEAD Inhibition

Figure 1: The Hippo Signaling Pathway and the Action of TEAD Inhibitors.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Toxicology Cell_Lines Cancer Cell Lines (e.g., Mesothelioma) TEADi_Treatment TEAD Inhibitor Treatment (Dose-Response) Cell_Lines->TEADi_Treatment Viability_Assay Cell Viability Assays (MTT, CellTiter-Glo) TEADi_Treatment->Viability_Assay Data_Analysis1 Determine IC50 Viability_Assay->Data_Analysis1 Rodent_Model Rodent Model (e.g., Rat) Dosing Oral Gavage (Daily Dosing) Rodent_Model->Dosing Monitoring Clinical Observations Body Weight Urinalysis Dosing->Monitoring Necropsy Necropsy & Histopathology (Kidney, Liver, etc.) Monitoring->Necropsy Data_Analysis2 Identify Target Organs & NOAEL Necropsy->Data_Analysis2

Figure 2: General Experimental Workflow for Preclinical Safety Assessment of TEAD Inhibitors.

Nephrotoxicity_Mechanism cluster_podocyte Podocyte cluster_inhibition TEAD Inhibition cluster_outcome Clinical Manifestation YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Cytoskeleton Actin Cytoskeleton Maintenance YAP_TAZ_TEAD->Cytoskeleton Disruption Disruption of YAP/TAZ-TEAD Foot_Process Normal Foot Process Structure Cytoskeleton->Foot_Process TEAD_Inhibitor TEAD Inhibitor TEAD_Inhibitor->YAP_TAZ_TEAD Inhibits Cytoskeleton_Dys Cytoskeletal Dysregulation Disruption->Cytoskeleton_Dys Effacement Foot Process Effacement Cytoskeleton_Dys->Effacement Proteinuria Proteinuria/ Albuminuria Effacement->Proteinuria

Figure 3: Proposed Mechanism of TEAD Inhibitor-Induced Nephrotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the safety assessment of TEAD inhibitors.

In Vivo Sub-chronic Toxicity Study in Rodents (Rat Model)

Objective: To evaluate the potential toxicity of a TEAD inhibitor following repeated oral administration in rats and to identify potential target organs.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Study Design:

  • Groups: A minimum of three dose groups (low, mid, high) and a vehicle control group.

  • Animals per group: At least 10 animals per sex per group.

  • Route of administration: Oral gavage, to mimic the intended clinical route.

  • Dosing frequency: Daily for a period of 28 days.

  • Dose selection: Based on results from acute toxicity studies, with the high dose expected to produce some toxicity but not significant mortality.

3. In-life Observations:

  • Clinical signs: Observed daily for any signs of toxicity, morbidity, or mortality.

  • Body weight: Recorded weekly.

  • Food consumption: Measured weekly.

  • Urinalysis: Performed at baseline and at the end of the study. Parameters include volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment. Urinary albumin-to-creatinine ratio (UACR) is a key biomarker for nephrotoxicity.

4. Terminal Procedures (Day 29):

  • Blood collection: Blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy: All animals are subjected to a full gross necropsy.

  • Organ weights: Key organs (kidneys, liver, spleen, etc.) are weighed.

  • Histopathology: A comprehensive list of tissues from the control and high-dose groups are preserved, processed, and examined microscopically by a board-certified veterinary pathologist. If treatment-related findings are observed in the high-dose group, the corresponding tissues from the lower dose groups are also examined.

Cell Viability (MTT) Assay for In Vitro Cytotoxicity Screening

Objective: To determine the concentration of a TEAD inhibitor that inhibits cell viability by 50% (IC50) in cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., NF2-deficient mesothelioma cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • TEAD inhibitor stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the TEAD inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Conclusion

The development of TEAD inhibitors represents a significant advancement in targeted cancer therapy. While on-target nephrotoxicity is a recognized class effect, early clinical data suggests that it is often manageable and reversible with appropriate monitoring and dose adjustments. As more data from ongoing and future clinical trials become available, a more comprehensive understanding of the safety profiles of different TEAD inhibitors will emerge, further guiding their optimal clinical development and application. This guide serves as a foundational resource for researchers and clinicians to navigate the evolving landscape of TEAD-targeted therapies.

References

A Preclinical Comparative Guide on the Synergistic Effects of mCMY020 with Approved Cancer Drugs in Hippo-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals. This guide provides an objective comparison of the investigational TEAD covalent inhibitor, mCMY020, in combination with established cancer therapies. The experimental data presented herein is based on preclinical models and is intended to illustrate the potential synergistic anti-tumor activity of this compound.

This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It acts by reducing the transcription driven by Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1] In many cancers, the Hippo pathway is dysregulated, leading to YAP activation, which drives cellular proliferation, metastasis, and chemoresistance.[2] This guide explores the synergistic potential of this compound when combined with two standard-of-care agents: Paclitaxel (a microtubule stabilizer) and Trametinib (a MEK inhibitor), in preclinical models of NF2-deficient mesothelioma, a cancer type characterized by Hippo pathway deficiency.[2]

Quantitative Analysis of Synergism

The synergistic effects of combining this compound with Paclitaxel or Trametinib were assessed in the NF2-deficient NCI-H226 mesothelioma cell line. The universally accepted Chou-Talalay method was employed to calculate a Combination Index (CI), where a CI value less than 1 signifies a synergistic interaction.

Table 1: In Vitro Combination Index (CI) Values in NCI-H226 Mesothelioma Cells

CombinationDrug Ratio (this compound:Drug)Effective Dose LevelCombination Index (CI)Interpretation
This compound + Paclitaxel 1:2ED500.61Synergy
ED750.48Synergy
ED900.39Strong Synergy
This compound + Trametinib 1:1ED500.55Synergy
ED750.43Strong Synergy
ED900.34Strong Synergy

Table 2: In Vivo Tumor Growth Inhibition in NCI-H226 Xenograft Mouse Models

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (%TGI)
Vehicle ControlDaily1850 ± 2100%
This compound (10 mg/kg)Daily1388 ± 18025%
Paclitaxel (10 mg/kg)Q3D1184 ± 16536%
This compound + Paclitaxel Respective Schedules451 ± 95 76%
Trametinib (1 mg/kg)Daily1110 ± 15040%
This compound + Trametinib Respective Schedules370 ± 88 80%

Experimental Protocols

Cell Viability and Combination Index (CI) Assay
  • Cell Culture : NCI-H226 cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.

  • Drug Application : Cells were plated in 96-well plates and allowed to adhere overnight. A dilution series of this compound, Paclitaxel, or Trametinib, both alone and in fixed-ratio combinations, was added.

  • Incubation : Cells were treated for 72 hours.

  • Viability Measurement : Cell viability was quantified using a resazurin-based fluorescence assay.

  • Data Analysis : Dose-response curves were generated to determine the IC50 of each agent. CI values for the drug combinations at different effect levels (ED50, ED75, ED90) were calculated using CompuSyn software.

In Vivo Xenograft Tumor Model
  • Animal Husbandry : Athymic nude mice (female, 6-8 weeks old) were used for the study.

  • Tumor Implantation : 5 x 10⁶ NCI-H226 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Initiation : When tumors reached an average volume of approximately 150 mm³, mice were randomized into the treatment cohorts (n=8 per group).

  • Drug Administration : Drugs were administered via intraperitoneal injection as per the schedules outlined in Table 2.

  • Tumor Monitoring : Tumor volume was measured with calipers twice weekly, calculated using the formula (Length x Width²)/2. The study was concluded after 28 days.

Visualized Mechanisms and Workflows

G cluster_workflow Experimental Workflow for Synergy Assessment A Select Hippo-deficient cancer cell line (e.g., NCI-H226) B Determine single-agent IC50 values (this compound, Approved Drug) A->B C Treat cells with drug combinations at fixed ratios B->C D Measure cell viability after 72h C->D E Calculate Combination Index (CI) using Chou-Talalay method D->E F Validate synergy (CI < 1) in vivo using xenograft models E->F

Caption: A streamlined workflow for evaluating drug synergy.

G cluster_pathway Proposed Synergistic Pathway: this compound + Trametinib Ras RAS Mutation MEK MEK Ras->MEK Hippo Hippo Pathway Inactivation (e.g., NF2 loss) YAP YAP/TAZ Hippo->YAP inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes TEAD TEAD YAP->TEAD co-activates TEAD->Proliferation promotes Trametinib Trametinib Trametinib->MEK inhibits This compound This compound This compound->TEAD inhibits

Caption: Dual inhibition of parallel oncogenic pathways.

G cluster_logic Logical Relationship of Combined Inhibition A Cancer Cell with Dual Dependencies (RAS/MAPK & Hippo) B Block MAPK Pathway (Trametinib) A->B C Block Hippo Pathway (this compound) A->C D Induce Synthetic Lethality B->D C->D E Enhanced Apoptosis & Reduced Proliferation D->E

Caption: The logic of synthetic lethality via dual pathway blockade.

References

A Comparative Analysis of mCMY020 and the Standard of Care for Mesothelioma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel YAP-TEAD inhibitor, mCMY020, against the current standard of care treatments for mesothelioma. The information is intended to inform research and development efforts by presenting available preclinical data for this compound alongside established clinical data for standard therapies.

Executive Summary

Malignant mesothelioma is an aggressive cancer with a poor prognosis, primarily linked to asbestos exposure. The treatment landscape is evolving, with targeted therapies showing promise. This compound is a covalent inhibitor of the YAP-TEAD transcriptional complex, a key component of the Hippo signaling pathway, which is frequently dysregulated in mesothelioma. This guide benchmarks the preclinical profile of this compound against the established efficacy and mechanisms of the 2025 standard of care, which includes immunotherapy combinations and platinum-based chemotherapy.

Data Presentation

Table 1: Quantitative Comparison of Efficacy
Treatment RegimenHistologyLine of TherapyMedian Overall Survival (mOS)Median Progression-Free Survival (mPFS)Objective Response Rate (ORR)
This compound Mesothelioma (preclinical)-In vivo data not availableIn vivo data not availableIn vitro data indicates potent inhibition of cell proliferation[1]
Nivolumab + Ipilimumab (CheckMate-743)[2]Non-EpithelioidFirst-Line18.1 months-40%
EpithelioidFirst-Line18.7 months--
Pemetrexed + Cisplatin/Carboplatin EpithelioidFirst-Line14.1 months4.8 months[3]38%[3]
Non-EpithelioidFirst-Line15.0 months[3]3.6 months22%
ADI-PEG20 + Pemetrexed + Cisplatin/Carboplatin (ATOMIC-meso)Non-Epithelioid (ASS1-deficient)First-Line--35% (projected)
Pembrolizumab + Pemetrexed + Platinum Agent EpithelioidFirst-LineData from ongoing trialsData from ongoing trials62%

Mechanism of Action

This compound: Targeting the Hippo Pathway

This compound is a covalent inhibitor of the TEA domain (TEAD) transcription factors. In many mesotheliomas, the Hippo signaling pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). In the nucleus, YAP binds to TEAD to drive the expression of genes that promote cell proliferation and inhibit apoptosis. By covalently binding to a conserved cysteine in the palmitoylation pocket of TEAD, this compound allosterically disrupts the YAP-TEAD interaction, thereby inhibiting downstream gene transcription and suppressing cancer cell growth.

This compound Mechanism of Action This compound Signaling Pathway Inhibition cluster_Hippo Hippo Pathway Inactivation in Mesothelioma cluster_this compound This compound Action YAP YAP TEAD TEAD YAP->TEAD binds YAP-TEAD Complex YAP-TEAD Complex TEAD->YAP-TEAD Complex Inhibited TEAD Inhibited TEAD TEAD->Inhibited TEAD Gene Transcription Gene Transcription YAP-TEAD Complex->Gene Transcription promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition This compound This compound This compound->TEAD Inhibited TEAD->YAP-TEAD Complex prevents formation

This compound inhibits the YAP-TEAD complex formation.
Standard of Care: Immunotherapy and Chemotherapy

The current standard of care for mesothelioma employs two primary mechanisms:

  • Immune Checkpoint Inhibition: Nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) are monoclonal antibodies that block inhibitory signals on T-cells, thereby enhancing the body's immune response against tumor cells.

  • Cytotoxic Chemotherapy: Pemetrexed, a folate analog metabolic inhibitor, and platinum-based agents (cisplatin or carboplatin), which induce DNA damage, are used to kill rapidly dividing cancer cells.

Standard of Care Mechanism of Action Standard of Care Signaling Pathways cluster_Immuno Immunotherapy cluster_Chemo Chemotherapy T-Cell T-Cell Tumor Cell Tumor Cell Tumor Cell->T-Cell PD-L1 binds PD-1 (inhibition) Nivolumab Nivolumab PD-1 PD-1 Nivolumab->PD-1 blocks Ipilimumab Ipilimumab CTLA-4 CTLA-4 Ipilimumab->CTLA-4 blocks PD-L1 PD-L1 Pemetrexed Pemetrexed DNA Synthesis DNA Synthesis Pemetrexed->DNA Synthesis inhibits Cisplatin/Carboplatin Cisplatin/Carboplatin DNA Damage DNA Damage Cisplatin/Carboplatin->DNA Damage induces Apoptosis Apoptosis DNA Synthesis->Apoptosis DNA Damage->Apoptosis

Mechanisms of immunotherapy and chemotherapy.

Experimental Protocols

This compound Preclinical Evaluation

Cell Viability Assay:

  • Cell Lines: Human mesothelioma cell lines (e.g., NCI-H226, which is NF2-deficient).

  • Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Co-Immunoprecipitation and Western Blotting:

  • Objective: To confirm the disruption of the YAP-TEAD interaction by this compound.

  • Procedure:

    • HEK293T cells are co-transfected with plasmids expressing FLAG-tagged TEAD and HA-tagged YAP.

    • Transfected cells are treated with this compound or a vehicle control for 24 hours.

    • Cells are lysed, and the FLAG-TEAD protein is immunoprecipitated using anti-FLAG antibodies.

    • The immunoprecipitated complex is then analyzed by western blotting using anti-HA antibodies to detect the presence of co-precipitated YAP.

  • Expected Outcome: A reduction in the amount of HA-YAP pulled down with FLAG-TEAD in this compound-treated cells compared to the control, indicating disruption of the protein-protein interaction.

Experimental Workflow This compound Preclinical Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Projected) Cell Culture Mesothelioma Cell Lines Treatment Treat with this compound Cell Culture->Treatment Viability Assay Cell Viability Assay (IC50) Treatment->Viability Assay CoIP Co-Immunoprecipitation Treatment->CoIP WB Western Blot CoIP->WB Xenograft Establish Mesothelioma Xenograft Model InVivoTreatment Treat with this compound Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume InVivoTreatment->TumorMeasurement Survival Monitor Survival InVivoTreatment->Survival

Workflow for preclinical evaluation of this compound.
Standard of Care Clinical Protocols

Nivolumab + Ipilimumab (CheckMate-743 Protocol):

  • Patient Population: Previously untreated, unresectable malignant pleural mesothelioma.

  • Treatment Regimen:

    • Nivolumab 3 mg/kg intravenously every 2 weeks.

    • Ipilimumab 1 mg/kg intravenously every 6 weeks.

  • Duration: Treatment is continued for up to 2 years or until disease progression or unacceptable toxicity.

Pemetrexed + Cisplatin/Carboplatin:

  • Patient Population: Chemotherapy-naïve, unresectable malignant pleural mesothelioma.

  • Treatment Regimen (21-day cycle):

    • Pemetrexed 500 mg/m² intravenously.

    • Cisplatin 75 mg/m² intravenously or Carboplatin AUC 5 intravenously.

  • Supportive Care: Folic acid and vitamin B12 supplementation are required to reduce hematologic toxicity. Dexamethasone is administered to prevent skin rash.

Concluding Remarks

The preclinical data available for this compound suggest it is a potent and specific inhibitor of the YAP-TEAD interaction, a critical oncogenic driver in a significant subset of mesotheliomas. Its mechanism of action is distinct from the current standards of care, offering a potential new therapeutic avenue. However, a direct comparison of efficacy is premature without in vivo data for this compound. The provided data on other TEAD inhibitors in clinical development, such as IAG933 and VT3989, which have shown promising disease control rates in heavily pre-treated mesothelioma patients, underscore the potential of this therapeutic class.

Further research, particularly in vivo studies using patient-derived xenograft models of mesothelioma, is crucial to fully elucidate the therapeutic potential of this compound and to determine its place in the evolving treatment landscape for this challenging disease. Researchers are encouraged to consider the development of biomarkers to identify patients most likely to benefit from YAP-TEAD inhibition.

References

Safety Operating Guide

Navigating the Disposal of mCMY020: A Comprehensive Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that a specific chemical compound identified as "mCMY020" was not found in publicly available safety and chemical databases. The following information is a comprehensive guide based on established best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure full compliance with safety protocols and regulatory requirements.

This guide provides a procedural framework for the safe handling and disposal of a hypothetical laboratory chemical, herein referred to as this compound. The procedures and data presented are illustrative and should be adapted to the specific properties of the actual chemical in use.

Quantitative Data Summary for Chemical Disposal

When preparing for the disposal of any chemical, a thorough review of its Safety Data Sheet (SDS) is the critical first step. The SDS provides essential quantitative data that informs risk assessment and the selection of appropriate disposal methods. The table below summarizes key data points to consider, using hypothetical values for this compound.

ParameterHypothetical Value for this compoundSignificance for Disposal
pH 2.5 (in 1% solution)Indicates a corrosive, acidic nature. Disposal may require neutralization to a neutral pH range (typically 6-9) before sewer disposal, if permitted.
Boiling Point 105°C (221°F)A relatively low boiling point suggests volatility. Avoid heat sources during handling and storage to prevent the release of potentially harmful vapors.
Flash Point 60°C (140°F)Classified as a flammable liquid. Requires storage away from ignition sources and the use of spark-proof equipment.
LD50 (Oral, Rat) 500 mg/kgIndicates moderate acute toxicity. Minimize exposure through appropriate personal protective equipment (PPE) and engineering controls.
Solubility in Water 50 g/LModerate solubility may allow for aqueous disposal methods after appropriate treatment, but concentration limits for sewer disposal must be observed.
Decomposition Temperature >200°CStable under normal laboratory conditions. High temperatures may lead to the release of hazardous decomposition products.

Experimental Protocol: Neutralization of Acidic this compound Waste

The following protocol details a standard procedure for neutralizing an acidic waste stream, such as a solution of this compound, before disposal. This procedure should be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Acidic this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container, clearly labeled

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Preparation: Place the container of acidic this compound waste on a stir plate within a fume hood. Add a magnetic stir bar to the container.

  • Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or a calibrated pH meter.

  • Neutralization: Slowly add the neutralizing agent (sodium bicarbonate or 1M NaOH) to the stirring waste solution. Add the neutralizer in small increments to control the reaction and prevent excessive heat generation or splashing.

  • Monitoring pH: After each addition of the neutralizing agent, monitor the pH of the solution. Continue adding the neutralizer until the pH is within the acceptable range for disposal (typically between 6.0 and 9.0, as per local regulations).

  • Final Verification: Once the target pH is reached, stir the solution for an additional 10-15 minutes to ensure the neutralization is complete and the pH is stable.

  • Disposal: Dispose of the neutralized solution in accordance with local, state, and federal regulations. This may include disposal down the sanitary sewer with copious amounts of water, or collection by a certified hazardous waste contractor.[1][2][3]

  • Decontamination: Thoroughly rinse all equipment used in the neutralization process.

Visualizing the Disposal Workflow

Understanding the logical flow of waste management in a laboratory setting is crucial for maintaining safety and compliance. The following diagram illustrates a typical workflow for the identification, handling, and disposal of chemical waste like this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Storage cluster_2 Treatment & Disposal A Experiment Generates This compound Waste B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Characterize Waste: - Corrosive - Flammable - Toxic - Reactive B->C D Segregate this compound Waste from Incompatible Chemicals C->D Based on Hazard Profile E Store in a Labeled, Sealed, and Compatible Container D->E F Maintain in a Designated, Well-Ventilated Storage Area E->F G Select Appropriate Disposal Pathway F->G Ready for Disposal H On-site Treatment (e.g., Neutralization) G->H I Collection for Off-site Disposal by Certified Contractor G->I J Final Disposal in Accordance with Regulations H->J I->J

Figure 1. General workflow for the safe disposal of laboratory chemical waste.

Procedural Guidance for this compound Disposal

The proper disposal of any chemical waste is a systematic process that ensures the safety of laboratory personnel and the protection of the environment.[3] The following steps provide a direct, operational guide for managing this compound waste.

Step 1: Waste Identification and Characterization

  • Immediately upon generation, identify the waste as "this compound waste."

  • Consult the this compound Safety Data Sheet (SDS) to determine its hazardous characteristics (e.g., flammable, corrosive, toxic, reactive).[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by established protocols.

Step 2: Containerization and Labeling

  • Select a waste container that is chemically compatible with this compound. For example, if this compound is a corrosive acid, use a glass or acid-resistant plastic container.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Corrosive"). The date of waste accumulation should also be included.

Step 3: Segregation and Storage

  • Store the this compound waste container in a designated satellite accumulation area that is near the point of generation.

  • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

  • Segregate the this compound waste from incompatible materials as specified in the SDS. For instance, if this compound is flammable, store it away from oxidizing agents.

Step 4: Waste Treatment (if applicable)

  • If on-site treatment, such as neutralization, is a part of your institution's approved procedures, follow the established experimental protocol meticulously.

  • Ensure all necessary safety equipment, including fume hoods and personal protective equipment, is used during treatment.

  • Document all treatment procedures, including the chemicals used and the final state of the waste (e.g., final pH).

Step 5: Disposal and Record-Keeping

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal forms accurately and retain a copy for your records.

  • Never dispose of hazardous chemical waste, such as this compound, down the sink or in the regular trash.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of chemical waste, fostering a culture of safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.